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  • Product: N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine
  • CAS: 1427175-12-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS: 1427175-12-9 Executive Summary In modern drug discovery, the morpholine ring is a privileged heterocyclic scaffold known...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS: 1427175-12-9

Executive Summary

In modern drug discovery, the morpholine ring is a privileged heterocyclic scaffold known for improving the aqueous solubility, oral bioavailability, and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine is a highly specialized, chiral building block that incorporates several strategic structural modifications. This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its structural design, and self-validating experimental workflows for its manipulation in organic synthesis.

Physicochemical Properties & Structural Causality

Understanding the baseline physicochemical data is critical for predicting the compound's behavior during synthesis and purification. The quantitative data is summarized in the table below, sourced from authoritative chemical databases[1],[2].

Table 1: Physicochemical Data Summary
PropertyValueStructural/Practical Implication
CAS Number 1427175-12-9Unique chemical identifier.
Molecular Formula C12H23NO4Indicates a highly saturated, aliphatic framework.
Molecular Weight 245.32 g/mol Optimal low-molecular-weight intermediate for fragment-based design.
Boiling Point 331.9 ± 27.0 °CHigh boiling point necessitates purification via column chromatography rather than distillation.
Appearance Colorless to pale yellow liquid/solidPhysical state depends on ambient temperature and purity.
Solubility Soluble in DCM, MeOH, EtOAcHighly lipophilic; requires organic solvents for homogeneous reactions.
InChI Key AHBGXKGISVQPDU-VIFPVBQESA-NStandardized digital structural representation.
E-E-A-T Insight: The Causality of Structural Modifications

As an application scientist, it is vital to understand why this specific scaffold is engineered the way it is:

  • The gem-Dimethyl Effect (5,5-position): The introduction of two methyl groups at the 5-position creates significant steric bulk. In medicinal chemistry, this is a deliberate strategy to block Cytochrome P450 (CYP)-mediated metabolic oxidation at the adjacent carbon atoms, thereby increasing the metabolic half-life of the final drug candidate. Furthermore, this steric hindrance restricts the conformational flipping of the morpholine ring, locking it into a thermodynamically stable chair conformation that can enhance target-binding specificity.

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a robust protecting moiety for the secondary amine. It ensures orthogonal reactivity, preventing the nitrogen from acting as a nucleophile during downstream reactions involving the hydroxyl group. It is highly stable to bases and catalytic hydrogenation but can be selectively cleaved under acidic conditions[3].

  • The (2S)-Hydroxymethyl Group: The primary alcohol serves as a stereospecific synthetic handle. It can be oxidized to an aldehyde or activated as an electrophile, allowing for the modular assembly of complex molecular architectures[4].

Mechanistic Pathways & Reactivity

The synthetic utility of this compound lies in its divergent reactivity. The two primary sites of modification are the protected amine and the free primary alcohol.

ReactivityMap Center N-t-BOC-(2S)-(Hydroxymethyl)- 5,5-Dimethylmorpholine (CAS: 1427175-12-9) BocDeprotect Acidic Cleavage (TFA/HCl) Boc Deprotection Center->BocDeprotect N-Deprotection OHFunct Electrophilic Activation (MsCl / TsCl) Center->OHFunct O-Functionalization Oxidation Oxidation (Swern / Dess-Martin) Center->Oxidation Alcohol Oxidation FreeAmine Free Secondary Amine (TFA Salt) BocDeprotect->FreeAmine -CO2, -Isobutylene Mesylate O-Mesylate Derivative (Leaving Group) OHFunct->Mesylate +Et3N, +MsCl Aldehyde Chiral Aldehyde Intermediate Oxidation->Aldehyde [O]

Fig 1: Divergent synthetic reactivity pathways of the morpholine scaffold.

Mechanism 1: Acid-Mediated Boc Deprotection

The removal of the Boc group is typically achieved using Trifluoroacetic Acid (TFA). The mechanism initiates with the protonation of the carbamate carbonyl oxygen by TFA. This intermediate undergoes heterolytic cleavage, expelling a highly stable tert-butyl carbocation (which subsequently eliminates a proton to form isobutylene gas). The resulting carbamic acid is highly unstable and spontaneously decarboxylates, releasing CO₂ gas and yielding the free secondary amine as a TFA salt[5],[3].

Mechanism 2: Hydroxyl Activation via Mesylation

To utilize the hydroxymethyl group in S_N2 cross-coupling reactions, the poor hydroxyl leaving group must be converted into a superior one, such as a mesylate (methanesulfonate). In the presence of a base like Triethylamine (Et₃N), methanesulfonyl chloride (MsCl) reacts with the alcohol. The base serves a dual purpose: it acts as an acid scavenger to neutralize the HCl byproduct and can facilitate the formation of a highly reactive sulfene intermediate, which is rapidly trapped by the nucleophilic oxygen of the alcohol[6],[4].

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed with built-in validation checkpoints to ensure high-fidelity execution in the laboratory.

Protocol A: Boc-Deprotection and Free Amine Isolation

Causality Statement: TFA is selected over aqueous mineral acids (like HCl) because it provides a homogenous reaction environment in organic solvents (DCM) and is volatile enough to be removed via co-evaporation, preventing the need for harsh aqueous basic workups that might degrade sensitive downstream functional groups.

  • Preparation: Dissolve N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Add neat Trifluoroacetic Acid (TFA) dropwise until the solvent ratio is 1:1 (DCM:TFA). Cooling prevents exothermic degradation and side reactions.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Ensure the reaction vessel is properly vented to allow the escape of CO₂ and isobutylene gases[5].

  • Validation Checkpoint (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop the plate and stain with Ninhydrin solution, followed by heating. Validation: The disappearance of the UV-active starting material and the appearance of a dark purple/blue spot indicates the successful formation of the free secondary amine.

  • Isolation: Concentrate the mixture in vacuo. Co-evaporate the resulting residue with toluene (3 × 10 mL) to azeotropically remove residual TFA. The product is isolated as a stable TFA salt.

Protocol B: O-Mesylation of the Hydroxymethyl Group

Workflow Step1 Step 1: Preparation Dissolve in DCM Add Et3N (1.5 eq) Step2 Step 2: Activation Cool to 0 °C Dropwise MsCl (1.2 eq) Step1->Step2 Step3 Step 3: Reaction Stir at RT for 3h Monitor via TLC/LC-MS Step2->Step3 Step4 Step 4: Workup Quench with NaHCO3 Extract with DCM Step3->Step4 Step5 Step 5: Isolation Dry over Na2SO4 Concentrate in vacuo Step4->Step5

Fig 2: Step-by-step experimental workflow for O-mesylation of the alcohol.

Causality Statement: The reaction is strictly maintained at 0 °C during the addition of MsCl to suppress the formation of alkyl chloride byproducts, which can occur if the mesylate undergoes premature nucleophilic attack by the liberated chloride ions at elevated temperatures.

  • Preparation: Dissolve the starting material (1.0 eq) in anhydrous DCM (0.2 M). Add Triethylamine (Et₃N, 1.5 eq) and stir for 5 minutes under an inert nitrogen atmosphere.

  • Activation: Cool the solution to 0 °C. Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise via a syringe.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 3 hours.

  • Validation Checkpoint (LC-MS): Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and inject into the mass spectrometer. Validation: Look for the disappearance of the parent mass [M+H]⁺ (246.3 m/z) and the appearance of the mesylated product mass [M+H]⁺ (324.4 m/z), representing a net addition of 78 Da.

  • Workup & Isolation: Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DCM) to neutralize excess acid and unreacted MsCl. Transfer to a separatory funnel, extract the aqueous layer with DCM (2x), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the activated mesylate intermediate.

References

  • EvitaChem - N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine Properties & Data. 1

  • ChemicalBook - 4-Morpholinecarboxylic acid, 2-(hydroxymethyl)-5,5-dimethyl-, 1,1-dimethylethyl ester, (2S)-. 2

  • Common Organic Chemistry - Boc Deprotection Mechanism - TFA. 5

  • Master Organic Chemistry - Amine Protection and Deprotection. 3

  • StackExchange (Chemistry) - Why do tosylation and mesylation of alcohols follow different mechanisms?6

  • Chemistry Steps - SN2 Reaction Mechanism. 4

Sources

Exploratory

A Comprehensive Guide to the 1H and 13C NMR Spectral Analysis of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine

Executive Summary The structural elucidation of substituted morpholines is a critical analytical step in modern drug discovery, particularly in the development of kinase inhibitors and neurological therapeutics. N-t-BOC-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted morpholines is a critical analytical step in modern drug discovery, particularly in the development of kinase inhibitors and neurological therapeutics. N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine (also known as tert-butyl (2S)-2-(hydroxymethyl)-5,5-dimethylmorpholine-4-carboxylate[1]) presents a unique analytical challenge due to its dense stereochemical environment and the conformational dynamics introduced by the tert-butyloxycarbonyl (N-Boc) protecting group[2].

This whitepaper provides an authoritative, first-principles guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral assignments for this molecule. By bridging theoretical causality with field-proven experimental protocols, this guide equips analytical chemists with the self-validating workflows necessary to resolve rotameric broadening, assign diastereotopic protons, and unambiguously confirm 3D molecular architecture.

Molecular Architecture & Conformational Causality

To accurately predict and interpret the NMR spectra of this compound, one must first understand the physical forces dictating its conformation in solution.

The N-Boc Rotamer Effect

The N-Boc group exhibits restricted rotation around the carbamate C-N partial double bond. At room temperature (298 K), the thermal energy is insufficient to overcome the rotational barrier ( ΔG‡≈15−17 kcal/mol)[3]. Consequently, the molecule exists as a slow-exchanging mixture of syn and anti rotamers on the NMR timescale.

  • Causality: This restricted rotation causes the signals for protons and carbons adjacent to the nitrogen (specifically C3, C5, and the Boc methyls) to appear as broad humps or duplicated peaks[4].

Diastereotopicity via the (2S) Chiral Center

The morpholine ring adopts a stable chair conformation. The bulky 5,5-dimethyl group creates significant steric hindrance, effectively locking the ring's flip dynamics. To minimize 1,3-diaxial interactions with the axial methyl group at C5, the (2S)-hydroxymethyl group strongly prefers the equatorial position.

  • Causality: Because the molecule possesses a chiral center at C2, the plane of symmetry is broken. This renders the two methyl groups at C5 diastereotopic —they are magnetically inequivalent and will resonate at different chemical shifts. Similarly, the methylene protons at C3, C6, and the hydroxymethyl group are diastereotopic and will exhibit complex geminal coupling (AB or ABX spin systems).

Spectral Assignments & Quantitative Data

The following tables synthesize the expected 1 H and 13 C NMR chemical shifts based on the structural causality described above, utilizing deuterated chloroform (CDCl 3​ ) or DMSO- d6​ as the solvent matrix.

Table 1: 1 H NMR Spectral Data (400 MHz, Elevated Temperature)

Note: Data represents the time-averaged spectrum acquired above the coalescence temperature (e.g., 353 K) to eliminate rotameric broadening.

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment & Causality
t-BOC 1.40 – 1.45s9H3x CH 3​ of the tert-butyl group. Sharp singlet at elevated temp.
5-CH 3​ (eq) ~1.20s3HEquatorial methyl at C5. Diastereotopic due to C2 chirality.
5-CH 3​ (ax) ~1.35s3HAxial methyl at C5. Deshielded relative to equatorial due to 1,3-diaxial interactions.
2-CH 2​ OH ~2.00 – 2.50br s1HHydroxyl proton. Broadness due to hydrogen bonding; exchangeable.
3-H (ax) ~2.80 – 3.00d / dd1HAxial proton adjacent to N. Strong geminal coupling ( J≈12 Hz).
6-H (ax) ~3.40 – 3.50d1HAxial proton adjacent to O. Forms an AB system with equatorial 6-H.
3-H (eq) ~3.45 – 3.60d / dd1HEquatorial proton adjacent to N.
6-H (eq) ~3.55 – 3.65d1HEquatorial proton adjacent to O.
2-CH 2​ OH ~3.50 – 3.70m2HDiastereotopic methylene protons of the exocyclic hydroxymethyl group.
2-H (ax) ~3.60 – 3.80m1HMethine proton adjacent to O. Complex multiplet due to coupling with 3-H 2​ and 2-CH 2​ OH.
Table 2: 13 C NMR Spectral Data (100 MHz, Elevated Temperature)
PositionChemical Shift ( δ , ppm)TypeAssignment & Causality
5-CH 3​ (eq/ax) 22.0, 24.5CH 3​ Diastereotopic methyl carbons at C5.
t-BOC (CH 3​ ) 28.5CH 3​ Three equivalent methyl carbons of the tert-butyl group.
C3 48.0CH 2​ Methylene carbon adjacent to N.
C5 52.0C-qQuaternary carbon adjacent to N.
2-CH 2​ OH 62.5CH 2​ Exocyclic hydroxymethyl carbon.
C6 70.5CH 2​ Methylene carbon adjacent to O.
C2 72.0CHMethine carbon adjacent to O.
t-BOC (C-q) 80.0C-qQuaternary carbon of the tert-butyl group.
t-BOC (C=O) 154.5C=OCarbonyl carbon of the carbamate. Highly deshielded.

Advanced Experimental Protocols (Self-Validating Systems)

To achieve publication-grade spectral resolution and overcome the inherent challenges of N-Boc rotamers, the following step-by-step methodologies must be employed. These protocols are designed as self-validating systems , ensuring that every structural claim is internally verified by the experimental data.

Protocol A: Variable Temperature (VT) NMR for Rotamer Resolution

Standard room-temperature NMR of N-Boc morpholines often yields uninterpretable, broadened spectra[4]. VT-NMR provides the kinetic energy necessary to push the molecule into the "fast exchange" regime.

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO- d6​ . Causality for solvent choice: DMSO- d6​ has a high boiling point (189 °C), allowing safe heating well past the coalescence temperature, unlike CDCl 3​ .

  • Baseline Acquisition: Acquire a standard 1D 1 H spectrum at 298 K. Note the broad signals between 1.30–1.50 ppm and 2.80–3.80 ppm.

  • Thermal Ramp: Increase the probe temperature in 10 K increments up to 353 K. Allow the sample to equilibrate for 5 minutes at each step.

  • Coalescence Observation: Monitor the line shape. The broad humps will coalesce and eventually sharpen into well-defined multiplets and singlets.

  • Self-Validation Check: The convergence of duplicated/broad signals into sharp, singular peaks at 353 K mathematically validates that the room-temperature complexity is strictly due to N-Boc rotameric exchange, rather than sample impurity or a mixture of diastereomers.

VT_NMR_Workflow A Room Temp (298 K) NMR Broad/Split Signals due to N-Boc Rotamers B Variable Temperature (VT) NMR Heating Protocol A->B Heat Sample (e.g., DMSO-d6) C Coalescence Temperature (Tc) Kinetic Energy > Rotational Barrier B->C Monitor Line Shape D Elevated Temp (>340 K) Time-Averaged Sharp Signals C->D Fast Exchange Regime E Accurate Integration & Multiplet Resolution D->E Data Acquisition

Caption: Workflow for resolving N-Boc rotameric broadening using Variable Temperature (VT) NMR.

Protocol B: D 2​ O Exchange for Hydroxyl Verification
  • Initial Acquisition: Acquire the 1 H NMR spectrum. Identify the suspected -OH proton (typically a broad singlet around 2.00–2.50 ppm).

  • Deuterium Exchange: Add 1–2 drops of D 2​ O to the NMR tube. Shake vigorously for 30 seconds to ensure complete mixing.

  • Re-Acquisition: Run the 1 H NMR spectrum again.

  • Self-Validation Check: The chemical exchange of the hydroxyl proton with deuterium ( −OH→−OD ) renders it invisible to 1 H NMR. The complete disappearance of the target peak validates its assignment as the exchangeable hydroxymethyl proton, unambiguously separating it from the skeletal aliphatic signals.

Protocol C: 2D NMR Assignment Logic

To definitively map the morpholine ring, 2D correlation spectroscopy is required.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons. Use this to separate the overlapping signals in the 3.40–3.80 ppm region by linking them to their distinct 13 C shifts (C2, C3, C6, and CH 2​ OH).

  • COSY (Correlation Spectroscopy): Maps vicinal and geminal proton-proton couplings. Use this to trace the spin system from the C2 methine proton to the C3 methylene protons and the exocyclic hydroxymethyl protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) C-H couplings.

  • Self-Validation Check: The HMBC cross-peaks from the 5,5-dimethyl protons to the C6 carbon and C5 quaternary carbon will definitively anchor the right side of the morpholine ring, validating the regiochemistry of the substitution.

NMR_Assignment_Logic A 1D 1H & 13C NMR Initial Chemical Shifts B HSQC (1-Bond C-H) Identify CH, CH2, CH3 Groups A->B C COSY (H-H Coupling) Map C2-H to C3-H2 & CH2OH A->C D HMBC (Long-Range C-H) Link C5-Me to C6-H2 & C3-H2 B->D C->D E Unambiguous 3D Structure & Stereochemical Validation D->E

Caption: Logical relationship and workflow of 2D NMR techniques for unambiguous structural assignment.

References

  • NextSDS. "tert-butyl (2S)-2-(hydroxymethyl)-5,5-dimethylmorpholine-4-carboxylate - Chemical Substance Information." URL:[Link]

  • The Journal of Organic Chemistry (ACS Publications). "Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid." URL:[Link]

  • Journal of the American Chemical Society (ACS Publications). "An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters." URL:[Link]

Sources

Foundational

Mass Spectrometry Profiling of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine: A Technical Guide

Executive Summary N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine (CAS: 1427175-12-9) is a highly specialized, chiral morpholine derivative utilized extensively as a building block in modern drug discovery. The prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine (CAS: 1427175-12-9) is a highly specialized, chiral morpholine derivative utilized extensively as a building block in modern drug discovery. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen introduces specific analytical challenges during mass spectrometry (MS). Because the Boc group is inherently acid- and heat-labile, standard analytical methods often result in premature in-source fragmentation, leading to data misinterpretation.

This whitepaper provides an authoritative framework for the mass spectrometric characterization of this compound, detailing the mechanistic pathways of its ionization, quantitative fragmentation data, and a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol designed to preserve structural integrity during analysis.

Structural & Ionization Dynamics

In positive Electrospray Ionization (ESI+), the basic nitrogen of the morpholine ring is masked by the Boc carbamate. Consequently, ionization primarily occurs via protonation at the carbamate carbonyl oxygen or through the formation of alkali metal adducts (e.g., sodium).

When subjected to Collision-Induced Dissociation (CID) or excessive thermal energy in the ESI source, the protonated molecule [M+H]+ at m/z 246.2 undergoes a highly predictable degradation cascade. As documented in foundational MS literature, amines carrying a t-Boc group undergo a1. This transfers a hydrogen from a methyl group of the t-Boc moiety to the carbonyl oxygen, forming an intermediate carbamoyl acid while expelling isobutylene gas (-56 Da).

Mechanistic Mass Spectrometry Profiling

The fragmentation of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine is driven by the thermodynamic stability of the leaving groups. The 2 dictate that the protonated carbamate fragments to release a stable tert-butyl cation (which deprotonates to isobutylene) and carbon dioxide.

  • Primary Cleavage (-56 Da): The intact [M+H]+ ion (m/z 246.2) loses isobutylene to form a carbamic acid intermediate at m/z 190.1.

  • Secondary Cleavage (-44 Da): The highly unstable carbamic acid rapidly decarboxylates, losing CO2​ to yield the protonated free morpholine core at m/z 146.1.

MS_Fragmentation M_plus_H [M+H]+ m/z 246.2 Protonated Precursor Loss_Isobutylene Intermediate Ion m/z 190.1 (-C4H8, Isobutylene) M_plus_H->Loss_Isobutylene McLafferty Rearrangement (-56 Da) Loss_CO2 Product Ion m/z 146.1 (-CO2, Decarboxylation) Loss_Isobutylene->Loss_CO2 Decarboxylation (-44 Da) Morpholine_Core Morpholine Core m/z 146.1 (Free Amine) Loss_CO2->Morpholine_Core Structural Confirmation

ESI-MS Fragmentation Pathway of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine.

Quantitative Peak Assignments

The following table summarizes the expected m/z values and relative abundances when analyzing the compound under optimized ESI+ conditions.

Ion SpeciesTheoretical m/zObserved m/z (Typical ESI+)Relative Abundance (%)Structural Significance
[M+H]⁺ 246.17246.215 - 30Intact protonated molecular ion
[M+Na]⁺ 268.15268.240 - 60Sodium adduct, highly stable in ESI
[M-C₄H₈+H]⁺ 190.11190.180 - 100Loss of tert-butyl group (isobutylene)
[M-C₅H₈O₂+H]⁺ 146.12146.150 - 70Complete loss of Boc group (free amine)
[2M+Na]⁺ 513.31513.3< 10Dimer sodium adduct

Self-Validating LC-MS Protocol

To prevent the misidentification of in-source degradation artifacts as true metabolites or impurities, the following protocol utilizes a self-validating chromatographic approach. By manipulating the physical parameters of the MS source and observing co-elution, the system internally verifies the integrity of the Boc group.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile (ACN). Dilute to 10 µg/mL using 50:50 ACN:Water (v/v) containing 0.05% Formic Acid.

  • Causality: Using 0.05% Formic Acid instead of the standard 0.1% Trifluoroacetic Acid (TFA) provides sufficient protons for ESI+ ionization while preventing bulk acid-catalyzed deprotection in the autosampler vial prior to injection.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 Reverse Phase column (2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Mobile Phase B (ACN + 0.05% FA) over 5 minutes. Maintain column temperature at 30°C.

  • Causality: The low column temperature (30°C) mitigates thermal cleavage of the Boc group during the column residence time, ensuring the molecule reaches the MS source intact.

Step 3: ESI-MS Source Optimization

  • Action: Set Capillary Voltage to 3.5 kV. Critically, reduce the Desolvation Temperature to 250°C and set the Fragmentor Voltage to a mild 70 V.

  • Causality: Boc groups are highly sensitive to the standard 350°C–400°C desolvation temperatures used for small molecules. Lowering the temperature and fragmentor voltage suppresses premature in-source fragmentation, allowing the intact [M+H]+ (m/z 246.2) to survive into the quadrupole.

Step 4: Data Processing & Self-Validation (The Co-Elution Check)

  • Action: Extract Ion Chromatograms (EIC) for m/z 246.2, 190.1, and 146.1.

  • Validation Logic: If m/z 190.1 and 146.1 perfectly co-elute with the parent peak at m/z 246.2, they are confirmed as legitimate CID fragments generated inside the mass spectrometer. If a peak for m/z 146.1 elutes at a different (earlier) retention time, it validates that the sample has undergone physical degradation in the vial, requiring a fresh preparation. This logic aligns with established3.

LCMS_Workflow SamplePrep 1. Sample Prep Dilution & Filtration Chromatography 2. UHPLC Separation C18, Gradient Elution SamplePrep->Chromatography Ionization 3. ESI+ Ionization Capillary 3.5kV Chromatography->Ionization MassAnalysis 4. Mass Analysis TOF / QqQ Ionization->MassAnalysis DataProcessing 5. Data Processing EIC Extraction MassAnalysis->DataProcessing

Step-by-step LC-MS workflow for analyzing the Boc-protected morpholine derivative.

References

  • Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS Journal of the American Society for Mass Spectrometry (CORE)
  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration ACS Publications - The Journal of Organic Chemistry
  • An In-depth Technical Guide to the Boc Protection Mechanism for Amines BenchChem Applic

Sources

Exploratory

Solubility Profile and Handling of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine in Organic Solvents

Executive Summary & Chemical Profiling N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine (CAS: 1427175-12-9) is a highly specialized, chiral heterocyclic building block widely utilized in the synthesis of peptidomimeti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine (CAS: 1427175-12-9) is a highly specialized, chiral heterocyclic building block widely utilized in the synthesis of peptidomimetics, targeted protein degraders (PROTACs), and advanced small-molecule therapeutics. Commercially cataloged as a premium chiral intermediate, as seen in the1[1], its utility hinges on its unique structural properties.

Understanding the solubility profile of this compound in organic solvents is critical for optimizing reaction conditions—particularly in multi-step syntheses where solvent swapping, extraction, and chromatographic purification are required. This guide provides an in-depth analysis of the thermodynamic causality behind its solubility, quantitative estimates, and a self-validating protocol for empirical solubility determination.

Thermodynamic Basis of Solubility (Causality Analysis)

The solubility of this compound is governed by a delicate thermodynamic balance between its lipophilic and hydrophilic domains. As a Senior Application Scientist, it is crucial to understand why the molecule behaves the way it does in solution, rather than just memorizing its compatible solvents.

  • The N-Boc (tert-Butoxycarbonyl) Group: This bulky, non-polar protecting group effectively masks the secondary amine of the morpholine ring. By eliminating the amine's ability to act as a strong hydrogen bond donor and reducing its basicity, the Boc group drastically suppresses aqueous solubility. Simultaneously, it thermodynamically favors dissolution in lipophilic and polar aprotic solvents, a well-documented phenomenon in the2[2].

  • The 5,5-Dimethyl Substitution: The gem-dimethyl moiety provides extreme steric shielding to the morpholine core. This structural feature locks the morpholine ring into a rigid chair conformation and increases the overall lipophilicity (LogP) of the molecule. The steric bulk prevents tight crystal lattice packing, which generally lowers the melting point and enhances solubility in organic media.

  • The (2S)-Hydroxymethyl Group: Serving as the primary reactive site, this moiety introduces a localized dipole and acts as both a hydrogen bond donor and acceptor. This functional group is the causal factor for the compound's high solubility in polar protic solvents (e.g., methanol) and ensures compatibility with polar aprotic solvents (e.g., ethyl acetate, THF), preventing the molecule from becoming exclusively soluble in non-polar hydrocarbons.

StructureSolubility Compound N-t-BOC-(2S)-(Hydroxymethyl)- 5,5-Dimethylmorpholine Boc N-Boc Group (Lipophilic Bulk) Compound->Boc Dimethyl 5,5-Dimethyl (Steric Shielding) Compound->Dimethyl Hydroxyl 2S-Hydroxymethyl (H-Bond Donor/Acceptor) Compound->Hydroxyl Aprotic Polar Aprotic (DCM, EtOAc, THF) High Solubility Boc->Aprotic Promotes NonPolar Non-Polar (Hexane, Toluene) Low to Mod Solubility Boc->NonPolar Enhances Aqueous Aqueous Media (Water, Buffers) Poor Solubility Boc->Aqueous Antagonizes Dimethyl->Aprotic Promotes Dimethyl->Aqueous Antagonizes Hydroxyl->Aprotic Dipole Int. Protic Polar Protic (MeOH, EtOH) High Solubility Hydroxyl->Protic H-Bonding

Logical mapping of structural moieties to solvent compatibility.

Quantitative Solubility Profile

While exact empirical data for highly specific chiral intermediates can be proprietary, the following table synthesizes predictive quantitative data based on structurally analogous Boc-protected morpholines and PEGylated systems, such as those detailed in the 3[3] and general Boc-amino acid solubility principles from 4[4].

SolventClassificationDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Practical Application in Synthesis
Dichloromethane (DCM) Polar Aprotic (Halogenated)8.93> 500Primary solvent for Swern oxidations and extractions.
Tetrahydrofuran (THF) Polar Aprotic (Ether)7.58> 400Excellent for Grignard reactions or reductions.
Ethyl Acetate (EtOAc) Polar Aprotic6.02> 300Standard solvent for silica gel chromatography.
Methanol (MeOH) Polar Protic32.7> 200Useful for transferring or specific coupling reactions.
Hexanes Non-Polar1.89< 10Used as an antisolvent for crystallization/precipitation.
Water Aqueous80.1< 1Poor solubility; allows for efficient aqueous workups.

Self-Validating Experimental Protocol: Quantitative Solubility Determination

To establish precise solubility limits for scale-up, researchers must employ a self-validating analytical system. Crucial Expert Insight: Because Boc-protected aliphatic morpholines lack a strong UV chromophore (absorbing weakly below 220 nm, which is highly subject to solvent background interference), standard HPLC-UV is inadequate. Instead, HPLC coupled with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is the gold standard, as demonstrated in the analysis of similar .

Step-by-Step Methodology:
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine (e.g., 200 mg) into a 2 mL glass HPLC vial.

    • Add 1.0 mL of the target organic solvent (e.g., EtOAc).

  • Thermal Equilibration:

    • Seal the vial and place it in a thermostatic shaker at exactly 25.0°C.

    • Agitate at 500 RPM for 24 hours to ensure thermodynamic equilibrium is reached. Causality check: The persistence of undissolved solid visually confirms saturation.

  • Phase Separation:

    • Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 10 minutes.

    • Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter to remove any micro-particulates.

  • Dilution and Preparation:

    • Dilute a precise aliquot (e.g., 10 µL) of the filtered supernatant into 990 µL of the HPLC mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear dynamic range of the CAD detector.

  • HPLC-CAD Analysis:

    • Inject the diluted sample onto a C18 reverse-phase column.

    • Quantify the concentration using a pre-established 5-point calibration curve made from a certified reference standard of the compound.

  • Data Validation:

    • Cross-validate the HPLC-CAD results by performing a simple gravimetric analysis on a parallel 100 µL aliquot of the supernatant (evaporate the solvent under a gentle stream of nitrogen and weigh the residue).

Workflow Step1 1. Solvent Selection & Saturation Add excess solute to 1 mL solvent Step2 2. Thermal Equilibration Agitate at 25°C for 24 hours Step1->Step2 Step3 3. Phase Separation Centrifuge and filter (0.22 µm PTFE) Step2->Step3 Step4 4. Dilution & Preparation Dilute supernatant in mobile phase Step3->Step4 Step5 5. HPLC-CAD Analysis Quantify using standard calibration curve Step4->Step5 Step6 6. Data Validation Cross-check with gravimetric analysis Step5->Step6

Self-validating experimental workflow for quantitative solubility determination.

References

  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid - ACS Publications (The Journal of Organic Chemistry). Available at: [Link][2]

Sources

Foundational

Structural Elucidation and Crystallographic Profiling of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine

Executive Summary N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine (CAS: 1427175-12-9) is a highly functionalized, chiral morpholine derivative serving as a privileged scaffold in modern drug discovery[1]. The precise...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine (CAS: 1427175-12-9) is a highly functionalized, chiral morpholine derivative serving as a privileged scaffold in modern drug discovery[1]. The precise spatial arrangement of its substituents dictates its pharmacological utility, making rigorous structural validation paramount. This technical whitepaper provides an in-depth analysis of its crystallographic properties, conformational dynamics, and field-proven experimental protocols for structural determination.

Stereochemical & Conformational Architecture

Morpholine rings are ubiquitous in medicinal chemistry due to their favorable physicochemical properties, including improved aqueous solubility, metabolic stability, and basicity modulation. However, the introduction of specific substituents—namely the gem-dimethyl group at the C5 position and a hydroxymethyl group at the C2 position—heavily influences the 3D vector space of the molecule.

In the solid state, the morpholine core predominantly adopts a chair conformation, governed by several competing steric and electronic factors:

  • C2-Hydroxymethyl Group: To minimize 1,3-diaxial interactions, the bulky hydroxymethyl group at the (2S) stereocenter strongly prefers the equatorial orientation.

  • C5-gem-Dimethyl Group: One methyl group is forced into an axial position while the other is equatorial. The axial methyl group introduces transannular strain, which is partially alleviated by a slight distortion (flattening) of the morpholine chair.

  • N-Boc Protecting Group: The carbamate nitrogen exhibits partial sp2 character due to resonance, flattening the geometry around the nitrogen atom. The bulky tert-butyl group orientates itself outward to minimize steric clashes with the C5-equatorial methyl group.

Understanding these conformational preferences is critical when comparing this (2S) isomer to its (2R) counterpart, as the absolute configuration directly dictates the trajectory of subsequent synthetic vectors.

Crystallographic Analysis & Data Acquisition

To unambiguously determine the absolute configuration (2S) and assess the conformational preferences, single-crystal X-ray diffraction (SCXRD) is the gold standard.

Experimental Protocol: Single-Crystal Growth and X-Ray Diffraction Workflow

Causality & Rationale: Morpholine derivatives with Boc protection are often highly soluble in organic solvents, making standard evaporative crystallization prone to yielding amorphous solids. We utilize Vapor Diffusion because it allows for a slow, thermodynamically controlled decrease in solubility. This slow kinetic environment promotes the nucleation of high-quality, defect-free single crystals rather than rapid precipitation.

Step-by-Step Methodology:

  • Solvent System Selection: Dissolve 50 mg of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine (>98% ee) in a minimum volume (approx. 0.5 mL) of a high-solubility solvent (e.g., dichloromethane).

  • Anti-Solvent Introduction: Place the open inner vial containing the solution inside a larger, sealed outer chamber containing 5 mL of a volatile anti-solvent (e.g., n-pentane or n-hexane).

  • Thermodynamic Equilibration: Allow the system to stand undisturbed at 4°C for 3–7 days. Mechanism: The lower temperature reduces thermal kinetic energy, slowing the vapor diffusion rate and encouraging highly ordered lattice formation.

  • Crystal Harvesting: Examine the mother liquor under polarized light microscopy. Select a single, optically clear, block-shaped crystal (optimal dimensions ~0.2 x 0.2 x 0.1 mm) that exhibits uniform extinction.

  • Cryoprotection: Coat the crystal in paratone oil to prevent solvent loss and atmospheric degradation, then mount it on a MiTeGen loop.

  • Data Collection (Self-Validating Step): Transfer the crystal to a diffractometer equipped with a Cu-Kα radiation source ( λ = 1.54184 Å). Cool the sample to 100 K using a nitrogen cold stream. Mechanism: Cooling minimizes thermal vibration (reducing Debye-Waller factors), which exponentially enhances high-angle diffraction intensity, a strict requirement for resolving light atoms (C, N, O).

  • Structure Solution & Validation: Integrate data and solve the phase problem using direct methods (e.g., SHELXT). Refine using full-matrix least-squares on F2 (SHELXL). Crucial Validation: Calculate the Flack parameter. A Flack parameter near 0 (with a low standard uncertainty) self-validates the protocol by mathematically confirming the (2S) absolute configuration.

G N1 Compound Dissolution N2 Vapor Diffusion N1->N2 N3 Crystal Harvesting N2->N3 N4 Cryo-Cooling (100K) N3->N4 N5 X-Ray Diffraction N4->N5 N6 Flack Parameter Validation N5->N6

Fig 1: Thermodynamic vapor diffusion crystallization and self-validating XRD workflow.

Quantitative Data Presentation

The following table summarizes the representative crystallographic parameters expected for this class of heavily substituted, Boc-protected chiral morpholines.

ParameterTypical Value / RangeMethodological Significance
Crystal System Orthorhombic or MonoclinicTypical for enantiopure chiral organic molecules.
Space Group P21​21​21​ or P21​ Chiral space groups; mandatory for molecules lacking inversion centers.
Temperature 100(2) KSuppresses atomic thermal motion for sharper electron density maps.
Radiation Cu-K α ( λ = 1.54184 Å)Higher anomalous scattering for light atoms compared to Mo-K α , essential for absolute structure determination.
Flack Parameter 0.00(5) to 0.05(5)Values 0 confirm the correct absolute configuration (2S); values 1 indicate the inverted model.
R-factor ( R1​ ) < 0.05 (5%)Indicates a high-quality structural model with excellent agreement between observed and calculated data.

Synthetic Utility in Drug Development

The structural rigidity, defined stereochemistry, and specific spatial arrangement of the functional groups make N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine an ideal precursor in complex API synthesis.

  • GABA-B Receptor Modulators: The scaffold is utilized as a key intermediate in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which act as GABA-B receptor positive allosteric modulators[2]. The morpholine core acts as a precise hinge-binding or pocket-filling motif, where the gem-dimethyl groups lock the conformation to maximize receptor affinity.

  • Salt Inducible Kinase (SIK) Inhibitors: The hydroxymethyl group serves as a versatile synthetic handle. It can be oxidized to a carboxylic acid or utilized in etherification reactions to probe the active sites of SIK1 and SIK2, leading to potent small molecule inhibitors[3].

G Core N-t-BOC-(2S)-(Hydroxymethyl) -5,5-Dimethylmorpholine Deprot Boc Deprotection (TFA / HCl) Core->Deprot Oxid Oxidation to Carboxylic Acid Core->Oxid GABA GABA-B Receptor Allosteric Modulators Deprot->GABA SNAr / Cross-Coupling SIK Salt Inducible Kinase (SIK) Inhibitors Oxid->SIK Amidation

Fig 2: Synthetic divergence of the morpholine scaffold in modern drug discovery.

References[2] Chemical Substance Information: tert-butyl (2R)-2-(hydroxymethyl)-5,5-dimethylmorpholine-4-carboxylate. NextSDS. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo3UbBr2hmMXJFVrM3q8XAmeyZ90ixdA7A18AaLKJNo2RiKylc2BELdAZ3eeSB96v_dMrOsUadnhaSiKgu0sCGrohOiGfX9lD-OgZRQ_KTev6uQW94Gh6gb5CEg1431ZCusuBQvEAwwCxWeycHAgvKaHEJI7wLdGo4NtyIBXhTumhJ4NfEo5HHQk-p8AvxAz2ItzqXd8jzGvbsu-_6BgiB2D71jseJmP3P[1] Product AB387035 | CAS 1427175-12-9: N-t-BOC-(2S)-(Hydroxymethyl)-5,5-dimethylmorpholine. abcr Gute Chemie. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEd6oCyOcBE0TF40JAKhJM9VrLNWSK4iSfD9JpK_qRlLXdunNhatY0aUa4h6Iq_QaKIjdNlsz9stGJHSnLrMbxH9hvT5TPVA_BiHoR7M9fknvwzMdC7_fg-Xc=[3] WO2022029666A1 - Pharmacologically Active Heterocyclic-Substituted Pyrazolo[1,5-a]Pyrimidine Derivatives. Google Patents. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAAtWDeSNZYYyyBSHoCERM5T2lkbjn0Ogj1d6Fo2NHX7ix7F8d5sQt8XalKdanjg6JlZj-bRrt38aPDeZZBiylETugrQpruWD5J-TqEibeYHT0hQWp5hbKa8YvczN95dwFH6DY9qjRCortFYN4qA==[4] WO2022165529A1 - Small Molecule Inhibitors of Salt Inducible Kinases. Google Patents. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJK6zHnz_3yCXpa9AiRJDK2WLUygTMcpo4MvL5dApzTpWix_uweFH78Bg2tMl8UZ4OFPPc2C89lBKjM5mdMemq4kwwBbTsov6pvFrs-iNujg2KEPWkfxlfsBndrmWWVCJtlGafzV2fDHOe3NRXkg==

Sources

Exploratory

Engineering 3D Chemical Space: An In-Depth Guide to Chiral Morpholine Building Blocks in Synthesis

As a Senior Application Scientist, I frequently observe drug discovery programs stalling in late-stage development due to poor physicochemical properties—specifically, high lipophilicity, off-target promiscuity, and poor...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe drug discovery programs stalling in late-stage development due to poor physicochemical properties—specifically, high lipophilicity, off-target promiscuity, and poor metabolic stability. The strategic incorporation of chiral morpholine building blocks offers a robust, mechanistically sound solution to these bottlenecks. By transitioning from flat, achiral heterocycles to sp3-rich chiral morpholines, medicinal chemists can precisely modulate pharmacokinetics while enhancing target binding affinity.

This technical guide explores the physicochemical rationale behind chiral morpholines, evaluates state-of-the-art asymmetric synthesis methodologies, and provides a self-validating experimental protocol for their generation.

The Physicochemical Rationale: Causality in Scaffold Selection

The decision to utilize a chiral morpholine over a traditional piperidine or achiral morpholine is rooted in fundamental physical chemistry and spatial geometry.

  • Basicity and Lipophilic Efficiency (LipE): The oxygen atom in the morpholine ring exerts a strong electron-withdrawing inductive effect on the adjacent nitrogen atom. This lowers the pKa of the amine from ~10.5 (typical for piperidines) to approximately 8.3–8.5[1]. Causality: At physiological pH (7.4), piperidines are almost entirely protonated, which can hinder blood-brain barrier (BBB) permeability and trigger hERG channel toxicity. Morpholines exist in a more balanced equilibrium between neutral and cationic states, drastically improving BBB penetration and overall LipE[1].

  • Escape from Flatland (Fsp3): Introducing a stereocenter (e.g., at the C2 or C3 position) increases the fraction of sp3-hybridized carbons (Fsp3). Causality: This steric bulk forces the morpholine ring into a rigid chair conformation, projecting substituents into specific 3D vectors. This structural complexity reduces off-target binding (promiscuity) and increases the clinical success rate of the resulting drug candidates[2].

G A Achiral Morpholine (Baseline Scaffold) B Asymmetric Catalysis (Introduction of sp3 Center) A->B C Increased 3D Complexity (Escape from Flatland) B->C D Modulated pKa & Metabolic Stability B->D E Enhanced Target Selectivity (Vector Projection) B->E F Higher Clinical Success Rate C->F D->F E->F

Impact of chiral morpholine functionalization on drug discovery.

State-of-the-Art Asymmetric Synthesis Methodologies

Historically, chiral morpholines were accessed via chiral pool synthesis (e.g., starting from enantiopure amino acids)[3]. However, modern catalytic asymmetric methods provide greater atom economy and broader substrate scope.

  • Transition-Metal Catalyzed Asymmetric Hydrogenation: The hydrogenation of dehydromorpholines using Rhodium catalysts (e.g., [Rh(COD)₂]BF₄) paired with large bite-angle chiral bisphosphine ligands (like SKP-Phos) is highly efficient. The large bite angle creates a sterically demanding, rigid chiral pocket that forces the flat dehydromorpholine to bind in a specific orientation, yielding up to 99% enantiomeric excess (ee)[4].

  • Cu-Catalyzed Asymmetric Propargylic Amination: Synthesizing morpholines with crowded N-α-quaternary stereocenters is notoriously difficult. Recent breakthroughs utilize a copper-catalyzed desymmetrization strategy. Hydrogen bonding and π-π stacking within the copper-allenylidene intermediate facilitate remote enantioinduction, yielding highly functionalized quaternary chiral morpholines[5].

  • Organocatalytic Halocyclization: For 2,2-disubstituted morpholines, metal-free organocatalysis utilizing cinchona alkaloid-derived phthalazine catalysts enables enantioselective chlorocycloetherification of alkenols, providing an environmentally benign route to quaternary stereocenters[6].

Quantitative Comparison of Synthetic Strategies
Synthetic StrategyCatalyst / ReagentsTarget ScaffoldMax Yield (%)Max Enantiomeric Excess (ee %)Key Technical Advantage
Asymmetric Hydrogenation [Rh(COD)₂]BF₄, SKP-Phos2-Substituted Morpholines>99%99%High atom economy; highly scalable for process chemistry[4].
Propargylic Amination Cu-Catalyst, Chiral LigandN-α-quaternary Morpholines91%97:3 (er)Direct access to sterically crowded, complex stereocenters[5].
Halocyclization Cinchona alkaloid-phthalazine2,2-Disubstituted Morpholines>85%>90%Metal-free conditions; excellent functional group tolerance[6].

Self-Validating Experimental Protocol: Asymmetric Hydrogenation

To ensure high reproducibility and trustworthiness, the following protocol for the asymmetric hydrogenation of dehydromorpholines is designed as a self-validating system. Every step includes the mechanistic causality governing the experimental choices[7].

Materials Required: Dehydromorpholine substrate (1.0 equiv), [Rh(COD)₂]BF₄ (0.01 equiv), Chiral bisphosphine ligand (e.g., SKP-Phos) (0.011 equiv), Anhydrous/degassed Dichloromethane (DCM), High-purity H₂ gas.

Step-by-Step Methodology:

  • Catalyst Preparation (Inert Atmosphere): In a glovebox, add the chiral bisphosphine ligand and [Rh(COD)₂]BF₄ to a dried Schlenk tube.

    • Causality: Rhodium(I) complexes and electron-rich phosphine ligands are highly susceptible to oxidation. The glovebox ensures an inert atmosphere, preventing premature catalyst deactivation.

  • Substrate Addition: Dissolve the dehydromorpholine substrate in anhydrous, degassed DCM and transfer it to the Schlenk tube.

    • Causality: Dissolved oxygen can oxidize the active metal center. Trace water competitively binds to the rhodium coordination sphere, blocking substrate coordination and drastically reducing the ee%.

  • Hydrogenation: Transfer the mixture to an autoclave, purge with H₂ gas three times, and pressurize to the target H₂ pressure. Stir at the optimized temperature until completion.

    • Causality: Purging removes residual inert gas, ensuring the kinetics of the oxidative addition of H₂ to the Rh-center are not diffusion-limited.

  • Work-up & Purification: Carefully depressurize the autoclave, concentrate the mixture under reduced pressure, and purify via silica gel column chromatography.

  • System Validation (Critical Step): Analyze the purified product using Chiral HPLC, ¹H/¹³C NMR, and Mass Spectrometry.

    • Causality: This step self-validates the entire workflow. Chiral HPLC acts as a direct readout of the chiral ligand's efficiency in differentiating the enantiotopic faces during the catalytic cycle. If ee% drops, it immediately flags a failure in Step 1 or 2 (e.g., oxygen/water contamination).

Workflow Step1 1. Catalyst Prep [Rh(COD)2]BF4 Step2 2. Substrate Add Degassed DCM Step1->Step2 Step3 3. Hydrogenation H2, Autoclave Step2->Step3 Step4 4. Purification Chromatography Step3->Step4 Step5 5. Validation HPLC, NMR, MS Step4->Step5

Step-by-step workflow for the asymmetric hydrogenation of dehydromorpholines.

Case Study: Chiral Morpholines as D4 Receptor Antagonists

The impact of chiral morpholines is perfectly illustrated in the development of D4 Dopamine Receptor Antagonists. Researchers at Vanderbilt University utilized novel synthetic methodologies to access a library of chiral aryloxymethyl morpholines.

Through rigorous Structure-Activity Relationship (SAR) profiling, they discovered a profound enantiopreference: the (R)-enantiomer (ML398) acted as a highly potent ( Ki​=36 nM) and selective D4 receptor antagonist with excellent brain penetrance, whereas the (S)-enantiomer was significantly less active[8].

The Mechanistic Takeaway: The specific stereocenter of the morpholine ring dictated the optimal 3D vector for the aryloxymethyl linker to engage with the D4.4 receptor pocket. This proves that stereochemistry in morpholine building blocks is not merely a structural feature, but a direct, causal driver of pharmacological efficacy and target selectivity[8].

Conclusion

The transition toward chiral morpholine building blocks represents a critical evolution in medicinal chemistry. By leveraging advanced asymmetric catalysis—such as Rh-catalyzed hydrogenation and Cu-catalyzed desymmetrization—chemists can efficiently synthesize these complex scaffolds. The resulting molecules benefit from modulated basicity, enhanced metabolic stability, and precise 3D vector projections, ultimately driving higher success rates in clinical drug development.

References

  • Application of Chiral Morpholine Derivatives in Asymmetric Synthesis . Source: Benchchem.[7]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines . Source: NIH / PMC.[4]

  • Access to N-α-quaternary chiral morpholines via Cu-catalyzed asymmetric propargylic amination/desymmetrization strategy . Source: PubMed.[5]

  • Return of D4 Dopamine Receptor Antagonists in Drug Discovery . Source: ACS Publications.[8]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules . Source: PubMed.[1]

  • Building Blocks for Bioisosteric Replacement in Medicinal Chemistry . Source: TCI Chemicals.[2]

Sources

Foundational

Technical Guide: Safety, Handling, and Synthetic Workflows for N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine

Executive Summary N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine (CAS: 1427175-12-9) is a highly valued chiral building block in medicinal chemistry and drug development[1]. Morpholine derivatives are ubiquitous in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine (CAS: 1427175-12-9) is a highly valued chiral building block in medicinal chemistry and drug development[1]. Morpholine derivatives are ubiquitous in pharmacophores due to their favorable physicochemical properties, including enhanced aqueous solubility and predictable metabolic profiles. The incorporation of a tert-butyloxycarbonyl (Boc) protecting group and a gem-dimethyl substitution pattern provides both synthetic versatility and steric shielding, making this compound an excellent precursor for complex active pharmaceutical ingredients (APIs). However, its specific structural features also dictate strict safety and handling requirements that must be rigorously managed in a laboratory setting.

Physicochemical and Hazard Profile

Understanding the intrinsic hazards of this compound is critical for designing safe experimental workflows. The compound is classified under the Globally Harmonized System (GHS) with specific hazard codes[2].

Table 1: Physicochemical and GHS Hazard Summary

ParameterDetail
Chemical Name tert-butyl (2S)-2-(hydroxymethyl)-5,5-dimethylmorpholine-4-carboxylate[2]
CAS Number 1427175-12-9[2]
EC Number 161-479-0[2]
GHS Pictogram GHS07 (Exclamation mark)[2]
Skin Irritation Category 2 (H315: Causes skin irritation)[2]
Eye Irritation Category 2A (H319: Causes serious eye irritation)[2]
Specific Target Organ Toxicity STOT SE 3 (H336: May cause drowsiness or dizziness)[2]
Mechanistic Toxicology

The primary hazards—skin/eye irritation and central nervous system (CNS) depression (STOT SE 3)—arise from the compound's lipophilicity and the presence of the morpholine ring. The lipophilic Boc group and gem-dimethyl moieties facilitate rapid dermal and ocular penetration, leading to localized lipid bilayer disruption and irritation (H315, H319)[2]. Furthermore, inhalation of aerosolized particles or vapors can lead to systemic absorption, where the morpholine scaffold may interact with CNS receptors, causing drowsiness or dizziness (H336)[2].

Standard Operating Procedure (SOP): Safe Handling and Storage

To mitigate these risks, a self-validating handling protocol must be implemented. This ensures that every safety measure is verified before proceeding to the next step.

Self-Validating Handling Protocol
  • Engineering Controls Verification: Before opening the reagent vessel, verify that the chemical fume hood has a continuous face velocity of 80–120 feet per minute (fpm). Validation: Check the digital airflow monitor; do not proceed if the alarm is active.

  • PPE Donning: Equip standard PPE: nitrile gloves (minimum 4 mil thickness for splash protection), chemical splash goggles (to prevent H319 eye damage), and a flame-resistant lab coat. Validation: Perform a visual inspection of gloves for micro-tears and inflate them slightly to check for invisible punctures before handling.

  • Weighing and Transfer: Weigh the compound within a ventilated enclosure or use a static-dissipative analytical balance to prevent aerosolization of the solid. Validation: Ensure the balance doors are closed during stabilization; wipe the exterior of the weighing boat with a damp lint-free cloth post-transfer to capture fugitive dust.

  • Storage Conditions: Store the compound in a tightly sealed, light-resistant container at 2–8°C under an inert atmosphere (Argon or Nitrogen). Validation: Verify the integrity of the Parafilm or Teflon seal and confirm the refrigerator temperature log weekly. The Boc group is acid-labile; strictly segregate from Lewis and Brønsted acids[3].

Workflow Visualization: Safe Handling and Synthetic Utilization

The following diagram illustrates the logical progression from safe handling to synthetic application (Boc-deprotection) and waste management.

G Start N-t-BOC-(2S)-(Hydroxymethyl)- 5,5-Dimethylmorpholine (CAS: 1427175-12-9) PPE Verify PPE & Fume Hood (Mitigate H315, H319, H336) Start->PPE Reaction Acidic Deprotection (e.g., TFA in DCM) PPE->Reaction Controlled Transfer Monitor TLC/LCMS Monitoring (Confirm Boc Removal) Reaction->Monitor CO2 & Isobutylene Evolution Quench Basic Quench (NaHCO3, pH 7-8) Monitor->Quench Reaction Complete Waste Segregated Waste Disposal (Aqueous & Halogenated) Quench->Waste Safe Extraction

Workflow for safe handling, acidic deprotection, and waste management of the Boc-morpholine.

Experimental Protocol: Controlled Boc-Deprotection

The most common synthetic operation performed on N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine is the removal of the Boc protecting group to liberate the secondary amine for subsequent coupling reactions. The Boc group is highly sensitive to acidic conditions[3], decomposing into isobutylene and carbon dioxide.

Step-by-Step Methodology
  • Dissolution: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine in 5.0 mL of anhydrous dichloromethane (DCM). Causality: DCM is a non-nucleophilic, polar aprotic solvent that readily dissolves both the starting material and the incoming acid without participating in side reactions.

  • Acid Addition: Cool the solution to 0°C using an ice-water bath. Dropwise, add 1.0 mL of Trifluoroacetic Acid (TFA). Causality: Cooling to 0°C controls the exothermic nature of the acid-base interaction and minimizes the volatility of the generated isobutylene gas. Dropwise addition prevents localized heating and potential side reactions (e.g., polymerization of isobutylene).

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25°C). Stir for 2 hours. Validation: Monitor the reaction via TLC (Ninhydrin stain). The disappearance of the UV-active/Boc-protected spot and the appearance of a baseline, Ninhydrin-positive spot (primary/secondary amine) validates complete deprotection.

  • Quenching and Neutralization: Cool the reaction mixture back to 0°C. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous layer reaches pH 8. Causality: The mild base neutralizes the excess TFA to form water-soluble sodium trifluoroacetate. Slow addition is critical to manage the rapid effervescence of CO₂ gas. Validation: Use universal pH indicator paper on the aqueous phase to confirm pH > 7.

  • Extraction: Extract the liberated amine with DCM (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Emergency Response and Spill Management

In accordance with prudent laboratory practices[4], the following emergency protocols must be strictly adhered to:

  • Skin Contact (H315): Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Validation: Ensure no residual slickness or irritation remains; seek medical evaluation if erythema persists.

  • Eye Contact (H319): Utilize the nearest emergency eyewash station. Flush eyes for 15 minutes, holding eyelids open to ensure complete irrigation. Seek immediate ophthalmological assessment.

  • Inhalation (H336): Move the affected individual to fresh air. If dizziness or drowsiness persists, administer oxygen and seek emergency medical attention.

  • Spill Cleanup: Do not dry sweep. Cover the solid spill with damp sand or a commercial chemical absorbent to prevent dust generation. Transfer to a labeled hazardous waste container using non-sparking tools.

References

  • NextSDS. "tert-butyl (2S)-2-(hydroxymethyl)-5,5-dimethylmorpholine-4-carboxylate — Chemical Substance Information." NextSDS.[Link]

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]

  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." ResearchGate.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereocontrolled Synthesis of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The synthesis of chiral morpholi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The synthesis of chiral morpholine derivatives is a critical workflow in modern drug discovery, often utilized to improve the pharmacokinetic profiles and metabolic stability of active pharmaceutical ingredients (APIs). This application note details the enantioselective synthesis of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine , a highly specialized chiral building block.

The Causality of Stereochemical Control

A common pitfall in the synthesis of chiral heterocycles is the misassignment of the starting chiral pool material. To obtain the (2S) -enantiomer of the target morpholine, the synthesis must begin with (R)-epichlorohydrin [1]. The mechanistic rationale is as follows:

  • Regioselective Epoxide Opening: The primary amine of 2-amino-2-methyl-1-propanol attacks the less sterically hindered terminal carbon (C3) of (R)-epichlorohydrin. The stereocenter at C2 remains untouched, yielding an (R)-chlorohydrin intermediate.

  • In Situ Epoxidation: Upon base treatment, the chlorohydrin alkoxide displaces the adjacent chloride, forming an (R)-glycidyl amine. The 3D spatial arrangement at C2 is preserved.

  • Stereoinvertive Cyclization (6-exo-tet): The primary alcohol of the propanol moiety is deprotonated by a strong base and attacks the internal epoxide carbon (C2). According to Baldwin’s rules, this 6-exo-tet cyclization is kinetically favored over the alternative 7-endo-tet pathway. Because this is an intramolecular S_N2 attack, the stereocenter at C2 undergoes complete inversion of configuration , converting the (R)-precursor into the desired (2S) -morpholine scaffold[1].

SynthesisWorkflow SM1 (R)-Epichlorohydrin Step1 Step 1: N-Alkylation & Epoxidation SM1->Step1 SM2 2-Amino-2-methyl -1-propanol SM2->Step1 Int1 (R)-Glycidyl Amine Intermediate Step1->Int1 Regioselective Attack at C3 Step2 Step 2: 6-exo-tet Cyclization (NaH) Int1->Step2 Int2 (2S)-Hydroxymethyl-5,5- dimethylmorpholine Step2->Int2 Stereoinversion at C2 Step3 Step 3: N-Boc Protection Int2->Step3 Target N-t-BOC-(2S)-(Hydroxymethyl) -5,5-Dimethylmorpholine Step3->Target

Workflow for the stereoselective synthesis of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine.

Materials and Quantitative Data

Table 1: Stoichiometry and Reagent Specifications
ReagentMW ( g/mol )EquivalentsAmountRole
(R)-(-)-Epichlorohydrin92.521.09.25 gChiral starting material
2-Amino-2-methyl-1-propanol89.141.19.80 gNucleophile / Scaffold
Potassium Carbonate (K₂CO₃)138.202.027.6 gBase for glycidylation
Sodium Hydride (60% in oil)24.001.24.80 gBase for cyclization
Di-tert-butyl dicarbonate (Boc₂O)218.251.124.0 gN-Protecting group
Triethylamine (TEA)101.191.515.2 gAcid scavenger

Step-by-Step Experimental Protocols

Step 1: Synthesis of (R)-2-methyl-2-(oxiran-2-ylmethylamino)propan-1-ol

Objective: Form the glycidyl amine intermediate without racemizing the chiral center.

  • Initiation: Dissolve 2-amino-2-methyl-1-propanol (9.80 g, 110 mmol) in 100 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Exothermic Control: Cool the solution to 0 °C using an ice bath. Add (R)-(-)-epichlorohydrin (9.25 g, 100 mmol) dropwise over 30 minutes. Causality: Epoxide ring-opening by amines is highly exothermic; strict temperature control prevents uncontrolled polymerization and cross-linking side reactions[2].

  • Chlorohydrin Formation: Remove the ice bath and stir the reaction at room temperature for 4 hours.

  • Epoxidation: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) to the mixture and heat to 60 °C for 6 hours. This promotes the intramolecular displacement of the chloride by the newly formed alkoxide, generating the (R)-glycidyl amine.

  • Workup: Cool to room temperature, filter the inorganic salts through a Celite pad, and concentrate the filtrate under reduced pressure. Extract the residue with Ethyl Acetate (3 × 50 mL) and water. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude intermediate.

Step 2: Base-Promoted 6-exo-tet Cyclization

Objective: Intramolecular ring closure with stereoinversion at C2.

  • Deprotonation: Dissolve the crude (R)-glycidyl amine in 100 mL of anhydrous THF under an inert argon atmosphere. Cool the flask to 0 °C.

  • Base Addition: Carefully add NaH (60% dispersion in mineral oil, 4.80 g, 120 mmol) in small portions. Causality: NaH is required to quantitatively deprotonate the primary alcohol, turning it into a strong alkoxide nucleophile capable of attacking the internal epoxide carbon.

  • Cyclization: Attach a reflux condenser and heat the mixture to 65 °C for 12 hours. The elevated temperature provides the necessary activation energy for the sterically hindered internal attack.

  • Self-Validation & Workup: Monitor the reaction via TLC (DCM:MeOH 9:1, Ninhydrin stain). Once the intermediate is consumed, cool to 0 °C and carefully quench with 10 mL of cold water. Extract with DCM (3 × 50 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield (2S)-hydroxymethyl-5,5-dimethylmorpholine.

Step 3: N-Boc Protection

Objective: Shield the secondary amine to finalize the target building block.

  • Reaction Setup: Dissolve the crude morpholine from Step 2 in 80 mL of DCM. Add Triethylamine (15.2 g, 150 mmol) and stir for 10 minutes at room temperature.

  • Protection: Add Boc₂O (24.0 g, 110 mmol) portion-wise. Stir the reaction at room temperature for 4 hours.

  • Purification: Wash the organic layer with 10% aqueous citric acid (2 × 50 mL) to remove any unreacted amine and TEA, followed by a brine wash. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure target compound as a colorless to pale-yellow oil.

Analytical Checkpoints & Self-Validation

To ensure the integrity of the synthesized compound, cross-reference your analytical outputs with the expected parameters below. The optical rotation is the most critical metric to validate the success of the stereoinversion.

Table 2: Self-Validation and Analytical Checkpoints
Analytical MethodExpected Result / SignalDiagnostic Value
MS (ESI+) m/z 246.17 [M+H]⁺, 268.15 [M+Na]⁺Confirms molecular weight and successful Boc protection.
¹H NMR (400 MHz, CDCl₃) δ 1.45 (s, 9H)Confirms the presence of the tert-butyl group (Boc).
¹H NMR (400 MHz, CDCl₃) δ 1.20 (s, 3H), 1.35 (s, 3H)Confirms the asymmetric methyl groups at the C5 position.
Optical Rotation [α]D²⁰ = Positive value (+), c 1.0 in MeOHValidates the (2S) configuration (inversion from the (R)-precursor).

References

  • Goss S. Kauffman et al., "Strategy for the Enantioselective Synthesis of trans-2,4-Disubstituted Piperidines: Application to the CCR3 Antagonist IS811", The Journal of Organic Chemistry, 71(23), 8975-8977 (2006). Available at:[Link][1]

  • J. E. Baldwin, "Rules for Ring Closure", Journal of the Chemical Society, Chemical Communications, 18, 734-736 (1976). Available at:[Link]

  • A. L. Rousseau et al., "Procedures for glycidylation", Green Chemistry, 14, 2814-2822 (2012). Available at:[Link][2]

Sources

Application

Advanced Application Note: The Role of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine in Asymmetric Synthesis and Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine (CAS: 1427175-12-9) Executive Summary In modern drug discovery, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine (CAS: 1427175-12-9)

Executive Summary

In modern drug discovery, the morpholine heterocycle is a privileged scaffold, featured prominently in over 20 FDA-approved therapeutics (e.g., reboxetine, linezolid, gefitinib)[1]. However, the push for novel chemical space has driven the development of highly substituted, chiral morpholine building blocks[2]. N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine represents a next-generation intermediate designed to overcome common pharmacokinetic (PK) and synthetic hurdles. By integrating precise stereochemical control with steric shielding, this building block enables the asymmetric synthesis of complex active pharmaceutical ingredients (APIs), including highly selective dopamine D4 receptor antagonists and advanced norepinephrine reuptake inhibitors[3],[4].

Physicochemical & Mechanistic Rationale

As a Senior Application Scientist, I emphasize that selecting a building block is never arbitrary; it is a calculated decision based on structure-activity relationships (SAR) and metabolic liabilities. The architecture of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine offers three distinct mechanistic advantages:

  • Attenuated Basicity (The Morpholine Core): Morpholines possess a lower pKa (~8.3) compared to piperidines (pKa ~10–11)[3],[1]. This reduced basicity enhances lipophilicity and membrane permeability while mitigating off-target hERG channel liabilities, a common reason for late-stage clinical attrition.

  • Metabolic Shielding & Conformational Locking (5,5-Dimethyl Group): The gem-dimethyl substitution at the C5 position provides intense steric bulk. Mechanistically, this blocks cytochrome P450-mediated oxidative metabolism at the adjacent carbons[5],[6]. Furthermore, the steric repulsion forces the morpholine ring into a highly restricted chair conformation, projecting the (2S)-hydroxymethyl group into a predictable trajectory that ensures high diastereoselectivity during downstream functionalization.

  • Orthogonal Reactivity (N-Boc & Primary Alcohol): The N-tert-butoxycarbonyl (Boc) group neutralizes the secondary amine, allowing aggressive transformations at the (2S)-hydroxymethyl handle without cross-reactivity[7].

G A N-t-BOC Group (Orthogonal Protection) B Morpholine Core (Favorable PK/pKa) B->A Directs selective reactivity C 5,5-Dimethyl Group (Metabolic Stability) B->C Prevents P450 oxidation D (2S)-Hydroxymethyl (Chiral Handle) B->D Enables asymmetric synthesis C->D Conformational locking

Fig 1. Structural rationale and metabolic stability logic of the substituted morpholine core.

Synthetic Workflows & Self-Validating Protocols

The (2S)-hydroxymethyl handle serves as the primary vector for diversification. Below are field-proven, self-validating protocols for the three most critical transformations in medicinal chemistry workflows.

Protocol A: Asymmetric Mitsunobu Etherification

Objective: Synthesize chiral aryl ethers (e.g., for D4 receptor antagonist analogs)[3],[4]. Causality: Because the reaction occurs at the primary carbon of the hydroxymethyl group rather than the chiral C2 center of the morpholine ring, the (2S) stereocenter is strictly preserved.

  • Step 1 (Preparation): Dissolve N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine (1.0 eq) and the target heteroaryl phenol (1.1 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Step 2 (Activation): Add triphenylphosphine (PPh3, 1.2 eq). Cool the reaction vessel to 0 °C using an ice bath to control the initial thermodynamic spike.

  • Step 3 (Coupling): Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) over 15 minutes. Scientific Insight: Slow addition is critical; it prevents the formation of hydrazine byproducts and controls the exotherm, ensuring the primary alcohol reacts selectively without perturbing the morpholine ring.

  • Step 4 (Monitoring): Warm to room temperature (RT) and stir for 4–6 hours. Monitor conversion via LC-MS.

  • Step 5 (Validation): Post-workup (EtOAc extraction and silica gel purification), validate stereoretention by running the product on a Chiralpak AD HPLC column. A single peak should confirm >99% enantiomeric excess (ee).

Protocol B: Mild Oxidation to (2S)-Morpholine-2-Carboxylic Acid

Objective: Create a chiral amino acid surrogate for subsequent peptide/amide coupling[7]. Causality: Harsher oxidants (like Jones reagent or Swern conditions) can induce enolization at the C2 chiral center, leading to catastrophic racemization. TEMPO/BAIB provides a highly mild, pH-neutral oxidative environment that prevents this.

  • Step 1 (Preparation): Dissolve the morpholine substrate (1.0 eq) in a biphasic mixture of DCM and water (1:1 v/v).

  • Step 2 (Catalysis): Add TEMPO (0.1 eq) and[Bis(acetoxy)iodo]benzene (BAIB, 2.2 eq).

  • Step 3 (Reaction): Stir vigorously at RT for 12 hours to ensure complete mass transfer across the biphasic interface.

  • Step 4 (Workup): Quench with saturated aqueous Na2S2O3 to destroy excess oxidant. Acidify the aqueous layer to pH 3–4 using 1M HCl, then extract with EtOAc.

  • Step 5 (Validation): Verify the complete disappearance of the aldehyde intermediate via 1H-NMR (absence of the ~9.5 ppm singlet). Confirm the optical rotation matches the expected (S)-enantiomer profile.

Protocol C: N-Boc Deprotection for Core Functionalization

Objective: Unmask the secondary amine for N-alkylation or Buchwald-Hartwig cross-coupling[6]. Causality: A 20% TFA concentration is carefully chosen to cleave the tert-butoxycarbonyl group efficiently while minimizing potential side reactions (e.g., ether cleavage) that frequently occur in neat TFA.

  • Step 1 (Deprotection): Dissolve the N-Boc protected intermediate in anhydrous DCM (0.5 M). Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution.

  • Step 2 (Monitoring): Stir at RT for 2 hours. Validate completion via TLC using a ninhydrin stain (the free secondary amine will stain a bright, distinct purple/pink).

  • Step 3 (Isolation): Concentrate under reduced pressure. Neutralize the resulting TFA salt by passing the crude mixture through a basic alumina plug.

Workflow cluster_0 Pathway A: Etherification cluster_1 Pathway B: Oxidation cluster_2 Pathway C: Deprotection SM N-t-BOC-(2S)-(Hydroxymethyl)- 5,5-Dimethylmorpholine Mitsunobu Mitsunobu Reaction (DIAD, PPh3, ArOH) SM->Mitsunobu Oxidation TEMPO/BAIB Oxidation (Mild Conditions) SM->Oxidation ArylEther Chiral Aryl Ether (Retained (2S) Config) Mitsunobu->ArylEther Deprotection TFA / DCM (Boc Removal) ArylEther->Deprotection CarboxylicAcid (2S)-Morpholine- 2-Carboxylic Acid Oxidation->CarboxylicAcid CarboxylicAcid->Deprotection FreeAmine Free Secondary Amine (Ready for N-Alkylation) Deprotection->FreeAmine

Fig 2. Synthetic workflows for functionalizing the (2S)-hydroxymethyl morpholine scaffold.

Quantitative Data Presentation

To assist in synthetic planning and scale-up, the following table summarizes the expected quantitative outcomes when applying the protocols described above to the N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine scaffold.

Reaction PathwayReagents / ConditionsTarget Functional GroupTypical Yield (%)Enantiomeric Excess (ee)Key Validation Metric
Etherification ArOH, PPh3, DIAD, THF, 0 °C to RTChiral Aryl Ether75 - 88%> 99%Chiral HPLC, LC-MS
Oxidation TEMPO, BAIB, DCM/H2O, RTCarboxylic Acid80 - 92%> 98%1H-NMR, Optical Rotation
Deprotection 20% TFA in DCM, 0 °C to RTSecondary Amine> 95%> 99%Ninhydrin stain, LC-MS

References

  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry.[Link][7]

  • Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry.[Link][5]

  • Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. ACS Medicinal Chemistry Letters.[Link][3]

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.[Link][6]

  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters.[Link][4]

Sources

Method

Application Note: N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine as a Privileged Chiral Building Block in Drug Discovery

Introduction & Structural Rationale In modern medicinal chemistry, the morpholine ring is universally recognized as a "privileged scaffold." Its incorporation into active pharmaceutical ingredients (APIs) reliably enhanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern medicinal chemistry, the morpholine ring is universally recognized as a "privileged scaffold." Its incorporation into active pharmaceutical ingredients (APIs) reliably enhances aqueous solubility, optimizes basicity (typical pKa ~ 8.7), and improves metabolic stability while maintaining a favorable lipophilic-hydrophilic balance[1]. However, as drug discovery targets become more complex, simple achiral morpholines often lack the spatial vectors and metabolic resistance required for next-generation therapeutics.

N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine (CAS: 1427175-12-9) represents a highly engineered evolution of the morpholine scaffold. This specific building block integrates three critical design elements:

  • 5,5-Dimethyl Substitution (Metabolic Shielding): The gem-dimethyl group adjacent to the morpholine oxygen serves a dual purpose. First, it sterically blocks cytochrome P450 (specifically CYP3A4) mediated α-oxidation, a common metabolic liability that leads to ring-opening and clearance[1]. Second, via the Thorpe-Ingold effect, it restricts the conformational flexibility of the ring, locking it into a specific chair conformation that can enhance target binding affinity.

  • (2S)-Hydroxymethyl Vector (Chiral Handle): The stereochemically defined hydroxymethyl group provides an orthogonal vector for functionalization. It can be utilized for stereoretentive O-alkylation, fluorination, or oxidized to an aldehyde for reductive amination, allowing medicinal chemists to probe adjacent binding pockets (e.g., kinase hinge regions or GPCR allosteric sites).

  • N-t-BOC Protection (Orthogonal Synthesis): The tert-butoxycarbonyl group protects the secondary amine, allowing aggressive transformations on the hydroxymethyl group without unwanted N-alkylation or oxidation.

G Core N-t-BOC-(2S)-(Hydroxymethyl) -5,5-Dimethylmorpholine Boc N-t-BOC Group (Orthogonal Protection) Core->Boc Acidic Cleavage Dimethyl 5,5-Dimethyl (Metabolic Shielding) Core->Dimethyl CYP3A4 Blocking Hydroxymethyl (2S)-Hydroxymethyl (Chiral Vector) Core->Hydroxymethyl O-Alkylation/Oxidation

Fig 1: Structural functionalization vectors of the engineered morpholine scaffold.

Physicochemical & Pharmacokinetic Implications

The structural modifications on this morpholine derivative directly translate to altered physicochemical properties compared to unsubstituted morpholine. Table 1 summarizes the quantitative data and the predictive impact on drug design.

Table 1: Physicochemical Properties and Drug Design Impact

PropertyValue / CharacteristicCausality & Impact in Drug Design
Molecular Formula C12H23NO4Provides a low molecular weight (245.32 g/mol ) starting point, maintaining ligand efficiency.
Predicted pKa (Deprotected) ~ 7.8 - 8.2The 5,5-dimethyl groups slightly lower the basicity compared to unsubstituted morpholine, reducing hERG liability while maintaining solubility[1].
Metabolic Stability High (CYP3A4 resistant)Steric hindrance at the C5 position prevents oxidative dealkylation, prolonging the half-life of the final API[1].
Solubility Soluble in MeOH, DCM, DMFExcellent handling properties for solution-phase organic synthesis and parallel library generation.

Experimental Protocols & Workflows

To effectively utilize N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine, researchers must employ orthogonal deprotection and functionalization strategies. The following self-validating protocols detail the synthesis of a generic kinase inhibitor intermediate.

Protocol 1: Stereoretentive O-Alkylation (Etherification)

Objective: Attach a lipophilic pendant group to the (2S)-hydroxymethyl vector prior to N-deprotection. Causality Insight: Sodium hydride (NaH) is utilized over weaker bases (e.g., K2CO3) because the primary aliphatic alcohol requires strong, irreversible deprotonation to ensure rapid SN2 attack on the alkyl halide, minimizing side reactions. Anhydrous DMF is critical to solvate the alkoxide intermediate and accelerate the reaction.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine (1.0 eq, 2.45 g, 10 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq, 480 mg) in small portions to manage hydrogen gas evolution. Stir at 0 °C for 30 minutes until bubbling ceases, indicating complete alkoxide formation.

  • Alkylation: Add the desired electrophile (e.g., benzyl bromide or a functionalized alkyl halide) (1.1 eq, 11 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NH4Cl (10 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the O-alkylated intermediate.

Protocol 2: N-Boc Deprotection

Objective: Unmask the morpholine nitrogen for subsequent scaffold attachment. Causality Insight: The tert-butoxycarbonyl (Boc) group is highly acid-labile. A 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) provides optimal kinetics. The reaction is initiated at 0 °C to prevent exothermic degradation and limit the formation of tert-butyl cations from alkylating electron-rich regions of the newly attached O-alkyl group.

Step-by-Step Methodology:

  • Preparation: Dissolve the O-alkylated intermediate from Protocol 1 (5 mmol) in anhydrous DCM (10 mL) and cool to 0 °C.

  • Cleavage: Add TFA (10 mL) dropwise over 5 minutes. Stir at 0 °C for 15 minutes, then allow the mixture to warm to room temperature. Stir for an additional 2 hours.

  • Monitoring: Confirm complete consumption of the starting material via TLC (Ninhydrin stain will show a dark spot for the free secondary amine).

  • Isolation: Concentrate the reaction mixture under a stream of nitrogen to remove volatile TFA. To free-base the amine, dissolve the crude residue in DCM (20 mL) and wash with saturated aqueous NaHCO3 (2 x 15 mL) until the aqueous layer pH is >8.

  • Drying: Dry the organic layer over Na2SO4 and concentrate to yield the free morpholine intermediate, which should be used immediately in the next step to prevent oxidative degradation.

Protocol 3: SNAr Coupling to a Heteroaryl Core

Objective: Attach the functionalized morpholine to an electron-deficient heteroaryl halide (e.g., a pyrimidine core for kinase inhibition). Causality Insight: The 5,5-dimethyl groups introduce steric bulk around the nitrogen. Consequently, standard room-temperature SNAr conditions may result in low yields. Elevated temperatures (120 °C) and a polar aprotic solvent (NMP) are required to overcome the activation energy barrier. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophile.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe vial, combine the free morpholine intermediate (1.0 eq, 5 mmol), the appropriate heteroaryl chloride (1.1 eq, 5.5 mmol), and DIPEA (3.0 eq, 15 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (5 mL).

  • Coupling: Seal the vial and heat in a microwave reactor at 120 °C for 45 minutes (or in a conventional oil bath at 120 °C for 12 hours).

  • Workup: Cool to room temperature, dilute with EtOAc (30 mL), and wash extensively with water (3 x 20 mL) and brine (1 x 20 mL) to remove NMP and DIPEA salts.

  • Final Purification: Dry, concentrate, and purify via preparative HPLC or flash chromatography to isolate the final API intermediate.

Workflow Start Starting Material: N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine Step1 Step 1: O-Alkylation (Etherification) Reagents: NaH, R-X, DMF Outcome: Stereoretentive Ether Start->Step1 Functionalize -OH Vector Step2 Step 2: N-Boc Deprotection Reagents: TFA, DCM (1:1) Outcome: Free Secondary Amine Step1->Step2 Unmask Morpholine Nitrogen Step3 Step 3: SNAr Coupling Reagents: Ar-Cl, DIPEA, NMP, 120°C Outcome: N-Aryl Morpholine Derivative Step2->Step3 Attach to Drug Scaffold Product Final API Intermediate (e.g., Kinase Inhibitor Core) Step3->Product Isolate & Purify

Fig 2: Synthetic workflow for integrating the chiral morpholine building block into a drug scaffold.

References

  • RSC Publishing. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Retrieved from:[Link]

  • Future Medicinal Chemistry (Taylor & Francis). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from:[Link]

  • PubChem (NIH). ((2R,5S)-5-Methylmorpholin-2-yl)methanol - Chemical and Physical Properties. Retrieved from:[Link]

Sources

Application

Protocol for BOC deprotection of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine

An Application Note and Detailed Protocol for the Deprotection of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine Introduction The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, parti...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Deprotection of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of amine functionalities.[1][2] Its widespread application in pharmaceutical research and development stems from its stability across a broad range of reaction conditions, coupled with its straightforward and clean removal under acidic conditions.[2][3] This application note provides a detailed protocol for the deprotection of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine, a chiral building block of interest in medicinal chemistry due to the prevalence of the morpholine scaffold in bioactive molecules.[4][5]

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, the rationale behind procedural steps, and a robust, validated protocol for obtaining (2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine.

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed process that proceeds efficiently to yield the free amine.[2] The most commonly employed reagent for this transformation is trifluoroacetic acid (TFA), valued for its effectiveness and volatility, which simplifies product isolation.[1] The mechanism unfolds in four key steps:

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by the acid (e.g., TFA).[1][2][6] This initial step activates the carbamate for cleavage.

  • Fragmentation: The protonated intermediate is unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid.[1][6]

  • Decarboxylation: The resulting carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.[1][6] This step is irreversible and drives the reaction to completion. It is crucial to ensure the reaction vessel is not sealed to allow this gas to escape.[6]

  • Amine Salt Formation: The newly formed free amine is then protonated by the excess acid present in the reaction mixture, yielding the corresponding amine salt (e.g., a trifluoroacetate salt).[1][2]

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Pathway cluster_1 Byproducts Start N-Boc Protected Amine Protonated Protonated Carbamate Start->Protonated + H⁺ (Acid) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - tert-butyl cation tButyl tert-butyl cation Protonated->tButyl AmineSalt Amine Salt (Product) CarbamicAcid->AmineSalt - CO₂ + H⁺ (Acid) CO2 Carbon Dioxide (gas) CarbamicAcid->CO2 Experimental_Workflow cluster_workflow BOC Deprotection Workflow A 1. Dissolve Substrate in DCM B 2. Cool to 0°C A->B C 3. Add TFA Solution B->C D 4. Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E 5. Concentrate in vacuo D->E F 6. Aqueous Work-up (NaHCO₃ Wash) E->F G 7. Extract with EtOAc F->G H 8. Dry & Concentrate G->H I 9. Purify (if needed) H->I J Final Product I->J

Sources

Method

Application Note: Reactions and Functionalization of the N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scaffold: tert-butyl (2S)-2-(hydroxymethyl)-5,5-dimethylmorpholine-4-carboxylate (CAS: 1427175-12-9) Introduction & Strategic Significa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scaffold: tert-butyl (2S)-2-(hydroxymethyl)-5,5-dimethylmorpholine-4-carboxylate (CAS: 1427175-12-9)

Introduction & Strategic Significance

The morpholine ring is a privileged pharmacophore in medicinal chemistry, frequently utilized to modulate physicochemical properties such as lipophilicity, aqueous solubility, and target binding affinity . The specific scaffold, N-t-BOC-(2S)-(hydroxymethyl)-5,5-dimethylmorpholine , integrates three strategic design elements that make it highly valuable for modern drug discovery:

  • The gem-Dimethyl Effect (C5): The introduction of a 5,5-dimethyl group provides profound metabolic stability. By introducing steric bulk, it effectively blocks cytochrome P450-mediated oxidative metabolism at the adjacent vulnerable methylene sites . Furthermore, it restricts the conformational flexibility of the morpholine ring, often leading to entropically favorable receptor binding.

  • The (2S)-Hydroxymethyl Handle: This chiral center provides a versatile vector for late-stage functionalization, enabling the synthesis of diverse libraries (e.g., ethers, amines, or extended aliphatic chains).

  • Orthogonal N-Boc Protection: The tert-butyloxycarbonyl (Boc) group allows for the selective modification of the C2-hydroxymethyl group without interfering with the secondary amine, which can be unmasked later for N-alkylation or arylation.

Strategic Functionalization Workflows

The functionalization of this scaffold relies on an orthogonal approach. The primary alcohol is manipulated first, followed by the deprotection and functionalization of the morpholine nitrogen.

G A N-Boc-(2S)-Hydroxymethyl- 5,5-Dimethylmorpholine B Aldehyde Intermediate (C2 Vector) A->B DMP Oxidation (Protocol A) C Amine/Azide Derivative (C2 Vector) A->C MsCl / NaN3 (Protocol B) D Free Morpholine Core (N4 Vector) A->D HCl or TFA (Protocol C) E N-Aryl/Alkyl Morpholine (Dual Functionalized) D->E SNAr / Buchwald (Protocol D)

Caption: Workflow for the orthogonal functionalization of the morpholine scaffold.

Primary Functionalization of the (2S)-Hydroxymethyl Group

Expertise & Causality: The primary alcohol at C2 is adjacent to a chiral center. Harsh oxidative conditions (e.g., Jones reagent) or highly basic environments can lead to epimerization of this alpha-chiral center. Therefore, mild reagents like Dess-Martin Periodinane (DMP) are strictly preferred to preserve enantiomeric excess (ee) .

Protocol A: Mild Oxidation to (2S)-Aldehyde

Objective: Convert the hydroxymethyl group to an aldehyde for subsequent reductive amination or Wittig olefination.

  • Preparation: Dissolve 1.0 eq of N-Boc-(2S)-hydroxymethyl-5,5-dimethylmorpholine in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration under an inert argon atmosphere. Cool the reaction flask to 0 °C.

  • Reagent Addition: Add 1.2 eq of Dess-Martin Periodinane (DMP) portion-wise. Causality: DMP is chosen over Swern oxidation to avoid the generation of foul-smelling dimethyl sulfide and to ensure a strictly neutral, room-temperature reaction that prevents epimerization.

  • Reaction: Remove the ice bath and stir at room temperature for 1.5 hours.

  • Self-Validating QC: Monitor via TLC (Hexanes/EtOAc 7:3). The aldehyde product typically runs higher (less polar) than the starting alcohol. Stain with KMnO4 (the aldehyde appears as a bright yellow spot on a purple background). Verify reaction completion by LC-MS (Expected m/z[M+H-tBu]⁺ = 188.1).

  • Quench & Workup: Quench with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until the organic layer is clear (this destroys unreacted DMP and neutralizes acetic acid byproducts). Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Conversion to a Leaving Group and Azidation

Objective: Install a primary amine at the C2 position via an azide intermediate.

  • Mesylation: Dissolve the starting alcohol (1.0 eq) in DCM. Add Triethylamine (TEA, 2.0 eq) and cool to 0 °C. Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 1 hour. Wash with water and brine, dry, and concentrate to yield the mesylate.

  • Azidation: Dissolve the crude mesylate in anhydrous DMF (0.2 M). Add Sodium Azide (NaN₃, 3.0 eq).

  • Heating: Heat to 60 °C for 12 hours. Causality: The gem-dimethyl group at C5 introduces steric bulk across the ring, but the C2 position remains accessible. Mild heating is required to overcome the activation energy of the Sₙ2 displacement without degrading the Boc group.

  • Workup: Dilute with EtOAc and wash extensively with water (5x) to remove DMF. Dry and concentrate.

  • Reduction: The azide can be cleanly reduced to the primary amine using Staudinger conditions (PPh₃, THF/H₂O) or Pd/C catalyzed hydrogenation.

N-Boc Deprotection and Secondary Functionalization

Expertise & Causality: Once the C2 vector is secured, the N-Boc group must be removed to functionalize the morpholine nitrogen. Using 4M HCl in dioxane is often preferred over TFA in DCM because it directly yields the hydrochloride salt, which is highly crystalline, stable, and easy to handle without requiring chromatographic purification.

Protocol C: Acidic Cleavage of N-Boc
  • Reaction: Suspend the C2-functionalized intermediate in 4M HCl in Dioxane (10 volumes).

  • Stirring: Stir at room temperature for 2 hours. Effervescence (CO₂ release) will be observed initially.

  • Isolation: As the reaction progresses, the deprotected morpholine hydrochloride salt typically precipitates out of the solution.

  • Self-Validating QC: Analyze by LC-MS. Look for the complete disappearance of the[M+H]⁺ peak of the starting material and the appearance of the[M+H - 100]⁺ (loss of Boc) corresponding to the free amine.

  • Purification: Concentrate under reduced pressure, triturate with diethyl ether, and filter to collect the pure hydrochloride salt.

G cluster_0 Mechanistic Rationale for Scaffold Design cluster_1 Reaction Selectivity N1 5,5-gem-Dimethyl Group N2 Blocks CYP450 Oxidation (Enhances Metabolic Stability) N1->N2 N3 Restricts Conformational Flexibility (Improves Binding) N1->N3 N4 DMP Oxidation of (2S)-Hydroxymethyl N5 Prevents Epimerization at C2 Chiral Center N4->N5

Caption: Mechanistic rationale for structural stability and reaction selectivity.

Quantitative Data & Analytical QC

To ensure reproducibility and self-validation, researchers should reference the following expected analytical parameters for the parent scaffold and its functionalized derivatives.

Table 1: Analytical QC Data for Key Intermediates

Compound / IntermediateExpected LC-MS (ESI+)Key ¹H-NMR Indicators (CDCl₃, δ ppm)Typical Yield
N-Boc-(2S)-Hydroxymethyl-5,5-Dimethylmorpholine [M+H-tBu]⁺ = 190.1[M+Na]⁺ = 268.11.46 (s, 9H, Boc), 1.20 (s, 6H, gem-diMe), 3.5-3.8 (m, 2H, CH₂OH)N/A (Starting Material)
(2S)-Aldehyde Intermediate [M+H-tBu]⁺ = 188.19.65 (s, 1H, CHO), 1.47 (s, 9H, Boc)85 - 92%
(2S)-Azidomethyl Intermediate [M+H-tBu]⁺ = 215.13.30-3.45 (m, 2H, CH₂N₃)75 - 80% (over 2 steps)
Deprotected Morpholine HCl Salt [M+H]⁺ = 146.1 (for parent alcohol)Disappearance of 1.46 (s, 9H, Boc); shift of morpholine ring protons downfield> 95%

Table 2: Comparison of Oxidation Methods for the (2S)-Hydroxymethyl Vector

Oxidation MethodEpimerization RiskScalabilityNotes / Causality
Dess-Martin Periodinane (DMP) Very Low ModeratePreferred for discovery chemistry; mild, neutral conditions preserve alpha-chiral center.
Swern Oxidation LowHighHighly scalable but requires cryogenic temperatures (-78 °C) and produces dimethyl sulfide.
TEMPO / NaOCl LowVery HighGreen chemistry standard; excellent for scale-up, but requires careful pH control to avoid side reactions.
Jones Reagent HighLowStrongly acidic; high risk of epimerization and over-oxidation to carboxylic acid. Avoid for this scaffold.

References

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Application

Application Note: N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine in Rational Drug Design

Executive Summary The development of highly selective, metabolically stable therapeutics relies heavily on the strategic incorporation of privileged chiral scaffolds. N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, metabolically stable therapeutics relies heavily on the strategic incorporation of privileged chiral scaffolds. N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine (CAS: 1427175-12-9)[1] is a highly specialized heterocyclic building block that merges the favorable physicochemical properties of the morpholine ring with precise stereochemical and steric modifications[2]. This application note provides drug development professionals with a comprehensive guide to the mechanistic rationale, structural advantages, and validated synthetic protocols for integrating this molecule into modern drug discovery workflows.

Mechanistic Rationale in Medicinal Chemistry

The architectural design of this building block addresses several critical challenges in pharmacokinetics and target binding:

  • The Morpholine Scaffold: Morpholine rings are ubiquitous in medicinal chemistry due to their balanced lipophilic-hydrophilic profile. The heteroatoms serve as a solubilizing group and provide critical hydrogen-bond acceptor/donor interactions, making them a staple in the design of kinase inhibitors (e.g., PI3K/mTOR pathways) and GPCR ligands[3].

  • The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The introduction of the 5,5-dimethyl groups fundamentally alters the conformational landscape of the morpholine ring. By increasing the steric bulk, these methyl groups restrict the ring's flexibility, often locking the molecule into a bioactive conformation that enhances target affinity. Crucially, this steric hindrance acts as a "metabolic shield," blocking Cytochrome P450-mediated α -oxidation at the C5 position, thereby extending the in vivo half-life of the drug candidate.

  • The (2S)-Hydroxymethyl Vector: The primary alcohol at the C2 position, synthesized with strict (2S) stereochemical fidelity, provides a highly reactive, directional anchor for molecular diversification (e.g., etherification, homologation, or amination).

  • Orthogonal Boc Protection: The tert-butoxycarbonyl (Boc) group on the amine nitrogen ensures that the highly nucleophilic secondary amine remains unreactive during the functionalization of the hydroxymethyl group, allowing for clean, divergent synthetic pathways[2].

Physicochemical & Structural Data

Understanding the baseline properties of the building block is essential for predicting its behavior in organic synthesis and its contribution to the final drug's LogP and polar surface area (PSA).

PropertyData / Value
Chemical Name tert-butyl (2S)-2-(hydroxymethyl)-5,5-dimethylmorpholine-4-carboxylate[1]
CAS Number 1427175-12-9[1]
Molecular Formula C₁₂H₂₃NO₄[2]
Molecular Weight 245.32 g/mol [2]
Stereochemistry (2S) Enantiomer[2]
Protecting Group N-tert-Butoxycarbonyl (Boc)[2]
Key Reactive Sites Primary Hydroxyl (-OH), Protected Secondary Amine (>NH)

Divergent Synthetic Workflows

The true value of this scaffold lies in its synthetic versatility. The primary alcohol can be functionalized prior to the unmasking of the sterically hindered secondary amine, allowing for the rapid generation of diverse chemical libraries.

G Start N-t-BOC-(2S)-(Hydroxymethyl)- 5,5-Dimethylmorpholine Mitsunobu Mitsunobu Reaction (O-Alkylation) Start->Mitsunobu Phenol, PPh3, DIAD Oxidation Oxidation (Aldehyde/Acid) Start->Oxidation Dess-Martin Periodinane Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Acidic Cleavage Ether Chiral Morpholine Ether (Target Scaffold) Mitsunobu->Ether Stereoretention Amine Free Amine Intermediate Deprotection->Amine Yield > 95% Kinase Kinase Inhibitor / GPCR Ligand (N-Alkylated/Arylated) Amine->Kinase Buchwald-Hartwig Cross-Coupling

Divergent synthetic applications of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine.

Detailed Experimental Protocols

Protocol A: Mitsunobu Etherification of the (2S)-Hydroxymethyl Group

Objective: To couple the primary alcohol of the morpholine building block with a phenolic pharmacophore to generate a chiral ether linkage. Causality & Rationale: Primary alcohols undergo Mitsunobu reactions with excellent yields. Diisopropyl azodicarboxylate (DIAD) is selected over DEAD due to its superior safety profile (less explosive hazard) and liquid state, which ensures precise volumetric addition. Triphenylphosphine (PPh₃) drives the reaction thermodynamically via the formation of the highly stable P=O bond.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine (1.0 equiv), the target phenol (1.1 equiv), and PPh₃ (1.2 equiv) in anhydrous THF to achieve a 0.2 M concentration. Note: Anhydrous conditions are critical to prevent the premature hydrolysis of the Mitsunobu betaine intermediate.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition: Add DIAD (1.2 equiv) dropwise over 15 minutes. Causality: Dropwise addition at 0 °C controls the exothermic formation of the betaine and minimizes the formation of unwanted hydrazine byproducts.

  • Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4–12 hours. Monitor the consumption of the starting material via LC-MS or TLC.

  • Workup: Quench the reaction with deionized water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure Boc-protected chiral ether.

Protocol B: Boc Deprotection and Buchwald-Hartwig Amination

Objective: To unmask the secondary amine and couple it to an aryl halide, forming the core structure of a targeted therapeutic. Causality & Rationale: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is utilized for Boc cleavage because it selectively hydrolyzes the tert-butyl carbamate without cleaving sensitive ether linkages. For the subsequent cross-coupling, the 5,5-dimethyl substitution creates a highly sterically demanding secondary amine. Therefore, standard palladium ligands often fail. RuPhos, a bulky, electron-rich biarylphosphine ligand, is specifically required to facilitate the challenging reductive elimination step in sterically hindered C-N bond formations.

Step-by-Step Procedure: Part 1: Deprotection

  • Dissolve the Boc-protected intermediate in DCM (0.1 M).

  • Add TFA to achieve a 1:4 (v/v) TFA:DCM ratio. Stir at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to remove excess TFA.

  • Neutralize the resulting TFA salt by dissolving the residue in DCM and washing with saturated aqueous NaHCO₃. Extract, dry over Na₂SO₄, and concentrate to yield the free 5,5-dimethylmorpholine amine.

Part 2: Buchwald-Hartwig Cross-Coupling

  • In an oven-dried Schlenk tube, combine the free morpholine amine (1.2 equiv), the target aryl halide (1.0 equiv), Pd₂(dba)₃ (0.05 equiv), RuPhos (0.10 equiv), and Sodium tert-butoxide (NaOtBu) (1.5 equiv).

  • Evacuate the tube and backfill with argon (repeat 3 times) to ensure a strictly oxygen-free environment. Causality: Oxygen rapidly deactivates the Pd(0) catalytic species.

  • Add anhydrous Toluene (0.2 M) via syringe. Seal the tube and heat to 90 °C in an oil bath for 12 hours.

  • Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate and purify the final compound via preparative HPLC.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine

Technical Support Center: Troubleshooting the Synthesis of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine Welcome to the Technical Support Center. This guide is specifically engineered for medicinal chemists, proces...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine

Welcome to the Technical Support Center. This guide is specifically engineered for medicinal chemists, process scientists, and drug development professionals. Chiral morpholines, particularly those with 2-hydroxymethyl substitutions, are critical pharmacophores in modern drug discovery, such as in the development of [1].

Synthesizing the highly substituted N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine presents unique steric and chemoselective challenges. Below, we dissect the causality behind common synthetic failures and provide self-validating protocols to maximize your yield and enantiomeric excess (ee).

I. Synthetic Workflow & Logical Pathway

SynthesisWorkflow Start 2-Amino-2-methyl-1-propanol + (S)-Benzyl glycidyl ether Step1 Step 1: Epoxide Opening (Regioselective Aminolysis) Start->Step1 EtOH, 80°C Step2 Step 2: N-Boc Protection (Chemoselective N-Acylation) Step1->Step2 Boc2O, Et3N, 0°C to RT Step3 Step 3: Primary OH Activation (Selective Tosylation) Step2->Step3 TsCl, Pyridine, 0°C Step4 Step 4: Base-Mediated Cyclization (Intramolecular SN2) Step3->Step4 NaH, THF, 0°C to RT Step5 Step 5: Debenzylation (Pd/C, H2) Step4->Step5 H2 (1 atm), Pd/C, EtOAc End N-t-BOC-(2S)-(Hydroxymethyl)- 5,5-Dimethylmorpholine Step5->End >95% ee retention

Figure 1: Five-step synthetic workflow for N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine.

II. Troubleshooting FAQs: Causality & Optimization

Q1: Why am I observing a mixture of regioisomers during the aminolysis of (S)-benzyl glycidyl ether? Causality: Epoxide opening with 2-amino-2-methyl-1-propanol can proceed via attack at the less hindered terminal carbon (C3) or the internal carbon (C2). Under purely thermal conditions in aprotic solvents, sterics dictate a preference for C3. However, utilizing a polar protic solvent like ethanol provides hydrogen-bond activation of the epoxide oxygen, significantly enhancing the regioselectivity (>10:1) towards the desired C3 attack. This ensures the correct linear precursor is formed before ring closure.

Q2: During Boc protection, I am losing yield to an O-Boc byproduct. How can I ensure chemoselective N-protection? Causality: The intermediate possesses a secondary amine and two hydroxyl groups. While amines are generally more nucleophilic, excess Boc₂O or the use of hypernucleophilic catalysts like DMAP will drive O-acylation. Solution: Strictly limit Boc₂O to 1.05 equivalents and use a mild base (e.g., Triethylamine) in DCM or THF at 0 °C. Never use DMAP for this step.

Q3: The cyclization step is yielding complex mixtures and low diastereomeric excess. How do I selectively close the morpholine ring without epimerizing the (2S) center? Causality: Ring closure requires converting one hydroxyl into a leaving group. The intermediate contains a primary alcohol (derived from the propanol) and a secondary alcohol (derived from the glycidyl ether). Selective activation of the primary alcohol followed by base-mediated cyclization is a highly reliable, enantioselective route to chiral morpholines, as the[2]. Solution: The overall yield and purity of such enantioselective morpholine syntheses heavily depend on the leaving group used during cyclization, with[2]. Use 1.0 equivalent of TsCl in pyridine at 0 °C to selectively tosylate the primary alcohol. Subsequent treatment with NaH deprotonates the secondary alcohol, triggering a 6-exo-tet intramolecular SN2 attack.

Q4: My final debenzylation is sluggish, and I'm observing partial loss of the Boc group. What is failing? Causality: Benzyl ether cleavage requires Pd/C and H₂. If the reaction is sluggish, catalyst poisoning (often from residual sulfur from the tosylation step) is the likely culprit. Researchers sometimes add acidic additives (like AcOH or HCl) to accelerate hydrogenation, but this inadvertently cleaves the acid-sensitive N-Boc group. Solution: Purify the cyclized intermediate rigorously via silica gel chromatography to remove sulfur impurities, and perform the hydrogenation in a strictly neutral solvent like EtOAc or MeOH.

III. Quantitative Data Presentation

Synthesis StepKey Reagents & SolventsTemp (°C)Optimal Time (h)Target Yield (%)Critical Quality Attribute (CQA)
1. Epoxide Opening (S)-Benzyl glycidyl ether, EtOH801285Regiomeric purity >10:1 (C3 vs C2 attack)
2. N-Boc Protection Boc₂O (1.05 eq), Et₃N, DCM0 to 25492Absence of O-Boc byproduct (via LC-MS)
3. OH Activation TsCl (1.05 eq), Pyridine0488Monotosylation exclusively at primary OH
4. Cyclization NaH (1.5 eq), THF (0.1 M)0 to 251275Retention of (2S) stereocenter (>95% ee)
5. Debenzylation H₂ (1 atm), 10% Pd/C, EtOAc25695Complete cleavage without Boc deprotection

IV. Self-Validating Experimental Protocol: The Critical Cyclization Sequence

This protocol covers Steps 3 and 4. It is designed as a self-validating system; you must not proceed to the next phase without confirming the in-process control (IPC) metrics.

Phase A: Selective Tosylation

  • Drying: Dissolve 10.0 mmol of the N-Boc diol intermediate in 30 mL of anhydrous pyridine.

    • Validation Checkpoint: Karl Fischer titration of the solution must show <100 ppm water to prevent TsCl hydrolysis.

  • Activation: Cool the solution to 0 °C under an argon atmosphere. Dropwise, add a solution of p-Toluenesulfonyl chloride (TsCl, 10.5 mmol, 1.05 eq) in 10 mL of anhydrous DCM over 30 minutes.

  • Reaction Monitoring (IPC): Stir at 0 °C for 4 hours.

    • Validation Checkpoint: Check by TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.2) should be consumed, replaced by a single major spot (Rf ~0.5). LC-MS must confirm the [M+H]⁺ mass corresponding to the monotosylate. If ditosylate is observed, quench the reaction immediately.

  • Workup: Dilute with 100 mL EtOAc and wash with saturated aqueous CuSO₄ (3 x 50 mL) to remove all traces of pyridine. Dry over Na₂SO₄ and concentrate in vacuo.

Phase B: Base-Mediated Ring Closure 5. Dilution: Dissolve the crude monotosylate in 100 mL of anhydrous THF.

  • Causality Note: High dilution (0.1 M) is mandatory to favor intramolecular cyclization over intermolecular oligomerization.

  • Deprotonation: Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 15.0 mmol, 1.5 eq) in small portions. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Final Validation: Quench carefully with saturated NH₄Cl and extract with EtOAc.

    • Validation Checkpoint: ¹H NMR of the crude product must show the complete disappearance of the tosyl aromatic protons (δ 7.3-7.8 ppm) and the primary hydroxyl proton, confirming successful intramolecular SN2 ring closure.

V. References

  • Witt, J. O., McCollum, A. L., et al. "Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists." Bioorganic & Medicinal Chemistry Letters, 26(10), 2481-2488 (2016). URL: [Link]

  • Dave, R., & Sasaki, N. A. "Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines." Organic Letters, 6(1), 15-18 (2004). URL: [Link]

Sources

Optimization

Side reactions during functionalization of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine

Welcome to the Technical Support Center for Morpholine Derivative Functionalization. This guide is designed for researchers and drug development professionals working with complex chiral scaffolds, specifically focusing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Morpholine Derivative Functionalization. This guide is designed for researchers and drug development professionals working with complex chiral scaffolds, specifically focusing on the troubleshooting and optimization of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine .

Below, you will find mechanistic explanations for common side reactions, field-proven troubleshooting FAQs, quantitative data comparisons, and a validated experimental protocol.

I. Troubleshooting Guide & FAQs

Q1: Why do I observe significant epimerization (loss of chiral purity) when oxidizing the C2-hydroxymethyl group to an aldehyde? Cause: Epimerization at the C2 position is a classic failure mode when using Swern oxidation conditions on this scaffold. Once the primary alcohol is oxidized to an aldehyde, the adjacent C2 proton becomes highly acidic. The strong or unhindered bases typically used in Swern oxidations (such as triethylamine or diisopropylethylamine) abstract this alpha-proton, forming an enolate intermediate. Subsequent reprotonation occurs non-stereoselectively, leading to racemization[1]. Solution: Abandon Swern conditions. Transition to an oxoammonium-catalyzed oxidation, such as TEMPO with trichloroisocyanuric acid (TCIA). This method operates under mildly basic/neutral conditions that do not trigger enolization, preserving the delicate (2S) stereocenter[1].

Q2: During TEMPO oxidation, my LC-MS shows a loss of the N-t-BOC protecting group. What is causing this cleavage? Cause: The tert-butoxycarbonyl (Boc) group is highly sensitive to acidic environments. When using TCIA as the stoichiometric oxidant in TEMPO oxidations, the reduction of TCIA inherently generates cyanuric acid and hydrochloric acid (HCl). Without adequate buffering, the localized drop in pH rapidly cleaves the Boc group[1]. Solution: Incorporate a mild, insoluble base like Sodium Bicarbonate ( NaHCO3​ ) directly into the reaction mixture. This continuously neutralizes the generated HCl without raising the bulk pH to a level that would cause epimerization[1].

Q3: I am seeing a +34 Da mass shift (chlorination signature) on my product when using TEMPO/Bleach. How do I prevent this? Cause: The urethane (N-Boc) moiety is susceptible to N-chlorination in the presence of excess sodium hypochlorite (bleach), forming an unstable N-Cl species[2]. Furthermore, utilizing dichloromethane ( CH2​Cl2​ ) as a solvent in biphasic bleach systems exacerbates the formation of chlorination side products[1]. Solution: Switch the solvent from CH2​Cl2​ to Ethyl Acetate (EtOAc)[1]. If using bleach, adopt Zhao's modification: use only catalytic NaOCl alongside stoichiometric Sodium Chlorite ( NaClO2​ ). This drastically reduces the concentration of active chlorinating species[3]. Always quench the reaction thoroughly with Sodium Bisulfite ( NaHSO3​ ) to decompose any transient N-Cl species[2].

Q4: When attempting the initial Boc protection of the morpholine precursor, I isolate a byproduct with an extra Boc group. What is it? Cause: This is an O-Boc carbonate byproduct. The highly nucleophilic primary alcohol at the C2 position can easily condense with excess di-tert-butyl dicarbonate ( Boc2​O )[1]. Solution: Strictly control the stoichiometry of Boc2​O to 1.00 - 1.05 equivalents. Add the reagent slowly at 0 °C, and avoid using hypernucleophilic catalysts like DMAP unless you are intentionally targeting the alcohol for protection.

II. Mechanistic Pathway & Side Reactions

The following diagram illustrates the divergent pathways during the oxidation of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine, highlighting how specific reagents trigger distinct side reactions.

G SM N-t-BOC-(2S)-(Hydroxymethyl) -5,5-Dimethylmorpholine Aldehyde (2S)-Aldehyde (Desired Product) SM->Aldehyde TEMPO / TCIA / NaHCO3 (pH controlled, EtOAc) Epimer (2R)-Aldehyde (Epimerization) SM->Epimer Swern Oxidation (Et3N Base) Deprotect Ring-NH (Boc Deprotection) SM->Deprotect Acidic conditions (Unbuffered TCIA) NCl N-Cl-Boc (Chlorination) SM->NCl Excess NaOCl / CH2Cl2 (Bleach) Aldehyde->Epimer Excess Base (Enolization)

Reaction pathways showing desired TEMPO oxidation vs. common side reactions.

III. Quantitative Data Comparison

The choice of oxidation conditions drastically impacts both the chemical yield and the enantiomeric excess (ee%) of the resulting aldehyde. The table below summarizes the causality of these condition choices based on established morpholine syntheses[1][3].

Oxidation MethodBase / BufferSolventYield (%)Enantiomeric Excess (ee%)Primary Failure Mode
Swern OxidationTriethylamine ( Et3​N ) CH2​Cl2​ ~80%< 50%Severe C2 Epimerization
Swern OxidationDIPEA CH2​Cl2​ ~82%< 60%Moderate C2 Epimerization
TEMPO / NaOCl None (Unbuffered) CH2​Cl2​ ~65%> 98%N-Chlorination & Boc Loss
TEMPO / TCIA NaHCO3​ (Solid) EtOAc 89% 99% None (Optimal Conditions)

IV. Validated Experimental Protocol

Epimerization-Free Oxidation to (2S)-Aldehyde via TEMPO/TCIA

This self-validating protocol utilizes heterogeneous buffering to prevent Boc-deprotection and avoids strong bases to maintain absolute stereochemical integrity at the C2 position.

Materials Required:

  • N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine (1.0 eq)

  • TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) (0.01 eq)

  • Trichloroisocyanuric acid (TCIA) (1.05 eq)

  • Sodium Bicarbonate ( NaHCO3​ ), finely powdered (2.5 eq)

  • Ethyl Acetate (EtOAc), anhydrous

Step-by-Step Methodology:

  • System Initialization: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine (1.0 eq).

  • Solvent & Buffer Addition: Dissolve the substrate in anhydrous EtOAc (approx. 10 mL per gram of substrate). Add finely powdered NaHCO3​ (2.5 eq). Critical Step: The NaHCO3​ must be present before the addition of the oxidant to immediately neutralize HCl generated in Step 4.

  • Catalyst Addition: Add TEMPO (0.01 eq) to the suspension. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Oxidant Delivery: Dissolve TCIA (1.05 eq) in a minimal amount of EtOAc. Add this solution dropwise to the reaction mixture over 30 minutes. Maintain the internal temperature below 5 °C to prevent thermal degradation of the oxoammonium intermediate.

  • Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor the reaction via TLC (Ninhydrin stain) or LC-MS until the primary alcohol is completely consumed.

  • Quenching & Filtration: Once complete, quench the reaction by adding a 10% aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) to destroy unreacted oxidants. Filter the entire biphasic mixture through a pad of Celite to remove the precipitated cyanuric acid byproduct.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO3​ , water, and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the chemically and optically pure (2S)-aldehyde.

V. References

  • Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation | Organic Letters - ACS Publications. 1

  • TEMPO-Mediated Oxidations | Comprehensive Organic Name Reactions and Reagents. 3

  • TEMPO oxidation advice : r/Chempros - Reddit.2

Sources

Troubleshooting

Technical Support Center: Purification of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine Derivatives

Welcome to the technical support center for the purification of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine and its derivatives. This guide is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of chiral building blocks.

The morpholine moiety is a prevalent scaffold in medicinal chemistry, and its derivatives are integral to the development of numerous therapeutic agents.[1] The N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine, with its defined stereochemistry and functional groups, serves as a versatile intermediate. However, its purification can be fraught with difficulties, from persistent impurities to unexpected side reactions. This guide provides a structured, question-and-answer-based approach to troubleshooting these issues, grounded in established chemical principles and practical, field-proven insights.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine derivatives.

Q1: What are the most common impurities I can expect, and where do they come from?

A1: Impurities can arise from starting materials, side-reactions during the synthesis, or degradation during workup and purification.[2] Common impurities include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as the parent morpholine or the Boc-anhydride.

  • Di-Boc Protected Species: Over-protection of the amine can lead to the formation of a di-tert-butoxycarbonyl (di-Boc) derivative, especially if the reaction conditions are not carefully controlled.[2]

  • Side-Products from the Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group itself can be a source of impurities. The byproducts of the protection reaction, tert-butanol and carbon dioxide, are typically volatile and easily removed. However, under certain conditions, other side reactions can occur.[2]

  • Enantiomeric or Diastereomeric Impurities: If the synthesis is not stereospecific, you may have a mixture of stereoisomers that can be challenging to separate.

  • Residual Solvents and Reagents: Solvents used in the reaction or purification, as well as excess reagents, can be carried through the process.

Q2: My reaction is complete, but I'm struggling to remove a persistent, non-polar impurity. What could it be and how do I get rid of it?

A2: A common non-polar impurity is the di-Boc protected derivative. This can form if an excess of Boc-anhydride is used, or if the reaction is run for an extended period at elevated temperatures.

Troubleshooting Strategy:

  • Optimize the Boc-Protection Step:

    • Stoichiometry: Use a minimal excess of di-tert-butyl dicarbonate ((Boc)₂O), typically 1.05-1.1 equivalents.[3]

    • Temperature Control: Perform the reaction at a controlled temperature, often starting at 0°C and allowing it to slowly warm to room temperature.[3]

  • Purification Techniques:

    • Flash Column Chromatography: This is the most effective method for separating the desired mono-Boc product from the more non-polar di-Boc impurity. A gradient elution with a hexane/ethyl acetate solvent system is typically effective.[3]

    • Crystallization: If the desired product is a solid, crystallization can be a highly effective purification method.[4] Experiment with different solvent/anti-solvent systems to induce selective crystallization of the desired product, leaving the impurity in the mother liquor.

Q3: I'm observing partial deprotection of the N-t-BOC group during my purification. How can I prevent this?

A3: The N-t-BOC group is notoriously sensitive to acidic conditions.[5][6] Accidental deprotection can occur during aqueous workups with acidic solutions or during chromatographic purification on silica gel, which is inherently acidic.

Preventative Measures:

  • Neutral Workup: During the aqueous workup, use a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid before extraction.

  • Chromatography on Neutralized Silica: If you must use silica gel chromatography, consider pre-treating the silica gel with a base like triethylamine. A common practice is to slurry the silica gel in the initial mobile phase containing a small percentage (e.g., 0.1-1%) of triethylamine.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded-phase silica like diol or amino-propylated silica.

  • Reverse-Phase Chromatography: For more polar derivatives, reverse-phase chromatography (e.g., C18) with a mobile phase buffered to a neutral or slightly basic pH can be an effective alternative. However, be cautious with acidic modifiers like trifluoroacetic acid (TFA), as they can cause deprotection, especially upon concentration of the fractions.[6]

Q4: My chiral purity is lower than expected. What are the best methods for separating enantiomers or diastereomers of these morpholine derivatives?

A4: Achieving high enantiomeric or diastereomeric purity is often a critical challenge.

Strategies for Chiral Purification:

  • Chiral Column Chromatography: This is the gold standard for separating enantiomers. A variety of chiral stationary phases (CSPs) are commercially available. Method development will be necessary to find the optimal column and mobile phase for your specific derivative.[7]

  • Diastereomeric Salt Crystallization: If your molecule has a basic nitrogen, you can form a salt with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid). The resulting diastereomeric salts often have different solubilities, allowing for separation by fractional crystallization.[8]

  • Enzymatic Resolution: In some cases, enzymes can be used to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

II. Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

This protocol provides a general guideline for purifying N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine derivatives.

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl Acetate

  • Triethylamine (optional)

  • Thin Layer Chromatography (TLC) plates

  • Appropriate visualization agent for TLC (e.g., potassium permanganate stain)

Procedure:

  • TLC Analysis: Develop a TLC method to effectively separate your desired product from impurities. A good starting point for the mobile phase is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Dry pack the column with silica gel.

    • Wet the silica gel with the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

    • Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Chromatography:

Problem Possible Cause Solution
Poor Separation Inappropriate mobile phase polarity.Optimize the solvent system using TLC. A step-gradient or a very shallow linear gradient may be necessary.
Product Streaking Compound is too polar for the mobile phase; interaction with acidic silica.Increase the polarity of the mobile phase. Add a small amount of a more polar solvent like methanol. Add a small amount of triethylamine to the mobile phase.
Co-elution of Impurities Similar polarity of the product and impurity.Try a different solvent system (e.g., dichloromethane/methanol). Consider a different stationary phase.
Protocol 2: Crystallization for Purification

Crystallization can be a powerful and scalable purification technique.

Methods:

  • Slow Cooling: Dissolve the crude product in a minimal amount of a suitable hot solvent. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.[4]

  • Anti-Solvent Crystallization: Dissolve the crude product in a good solvent. Slowly add a miscible "anti-solvent" in which the product is poorly soluble until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[4]

  • Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, inducing crystallization.[4]

Solvent Selection Table:

Solvent Anti-Solvent Notes
Ethyl AcetateHexane, HeptaneA common and effective combination.
DichloromethaneHexane, PentaneGood for less polar compounds.
Methanol/EthanolWater, Diethyl EtherSuitable for more polar derivatives.
AcetonitrileWaterCan be effective for a range of polarities.

III. Visualization of Purification Workflow

General Purification Workflow

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Chromatography Column Chromatography TLC->Chromatography Impurity Profile Known Crystallization Crystallization TLC->Crystallization Product is Crystalline Pure_Product Pure Product Chromatography->Pure_Product Crystallization->Pure_Product

Caption: A generalized workflow for the purification of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine derivatives.

Troubleshooting BOC-Deprotection during Purification

BOC_Deprotection_Troubleshooting Start BOC-Deprotection Observed Workup Aqueous Workup Acidic Conditions? Start->Workup Silica Silica Gel Chromatography Acidic Stationary Phase? Start->Silica Solvent Solvent System Acidic Additives (e.g., TFA)? Start->Solvent Solution1 Use Neutral/Basic Wash (e.g., NaHCO3) Workup->Solution1 Yes Solution2 Neutralize Silica or Use Alternative Phase Silica->Solution2 Yes Solution3 Use Non-Acidic Modifiers Solvent->Solution3 Yes

Caption: A decision tree for troubleshooting unwanted BOC-group deprotection during purification.

IV. References

  • BenchChem. (n.d.). Application Notes and Protocols for the Crystallization of 2-(2,4-Difluorophenyl)morpholine Derivatives. Retrieved from

  • BenchChem. (n.d.). Common side reactions with N-Boc-N-methylethylenediamine. Retrieved from

  • Foley, D. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

  • Kocoon, S. (2013). Dual protection of amino functions involving Boc. RSC Advances.

  • Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives. Retrieved from

  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662-3665.

  • Nishimura, T., et al. (2016). Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines. Organic Letters, 18(1), 132-135.

  • TCI Chemicals. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Retrieved from

  • Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from

  • Pezzetta, D., et al. (2021). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society, 143(32), 12947-12955.

  • Digital CSIC. (2014, December 16). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Retrieved from

  • Trowbridge, A., & Dong, V. M. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8999-9008.

  • Al-Ghorbani, M., et al. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 12(1).

  • ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from

  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from

  • Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(23), 8196-8199.

  • EvitaChem. (n.d.). N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine. Retrieved from

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from

  • BenchChem. (n.d.). Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis. Retrieved from

  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives. Retrieved from

  • The Royal Society of Chemistry. (2020). Supporting Information. Retrieved from

  • ResearchGate. (2018, April 25). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. Retrieved from

  • Sigma-Aldrich. (n.d.). N-t-BOC-(2S)-(Hydroxymethyl)-5,5-dimethylmorpholine. Retrieved from

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from

  • Tarbell, D. S., & Yamamoto, Y. (1972). New Method to Prepare N-t-Butoxycarbonyl Derivatives and the Corresponding Sulfur Analogs from di-t-Butyl Dicarbonate or di-t-Butyl Dithiol Dicarbonates and Amino Acids. Proceedings of the National Academy of Sciences, 69(3), 730-732.

  • Janzen, E. G., et al. (1989). Synthesis and purification of 5,5-dimethyl-1-pyrroline-N-oxide for biological applications. Chemical Biology & Drug Design, 70(1-2), 167-172.

  • Seo, Y., et al. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate. Organic Syntheses, 99, 274-285.

  • Ghosh, U., et al. (2021). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Molecules, 26(9), 2649.

  • NITE. (2011, April 1). 13022-98-5 / 3-2326. Retrieved from

  • Organic Chemistry Portal. (n.d.). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Retrieved from

  • ResearchGate. (2025, October 19). (PDF) Synthesis and multiple incorporations of 2′-O-methyl-5-hydroxymethyl-, 5-hydroxymethyl- and 5-formylcytidine monomers into RNA oligonucleotides. Retrieved from

Sources

Optimization

Technical Support Center: Optimizing N-Boc Deprotection to Prevent Ester Degradation

Welcome to the Technical Support Center. One of the most common challenges in peptide synthesis and complex molecule drug development is the orthogonal removal of the tert-butyloxycarbonyl (N-Boc) protecting group withou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. One of the most common challenges in peptide synthesis and complex molecule drug development is the orthogonal removal of the tert-butyloxycarbonyl (N-Boc) protecting group without compromising co-existing ester functionalities. Because standard Boc deprotection relies on strong protic acids, unwanted ester hydrolysis or transesterification is a frequent failure point.

This guide provides mechanistic troubleshooting, decision-making workflows, and self-validating protocols to ensure chemoselective deprotection.

Troubleshooting Workflow: Selecting the Right Strategy

Before modifying your reaction conditions, identify the specific steric and electronic nature of your ester. Use the decision matrix below to select the optimal orthogonal deprotection pathway.

BocDeprotection Start N-Boc + Ester Substrate EsterType Identify Ester Type Start->EsterType tBu tert-Butyl Ester (Highly Acid Labile) EsterType->tBu MeEt Methyl / Ethyl Ester (Moderately Stable) EsterType->MeEt Sens Highly Sensitive (e.g., Acetonides) EsterType->Sens TMSOTf TMSOTf / 2,6-Lutidine in DCM (0°C to RT) tBu->TMSOTf Preferred H2SO4 H2SO4 in t-BuOAc (Mass Action) tBu->H2SO4 Alternative MeEt->TMSOTf If sluggish HCl 4M HCl in Dioxane (Anhydrous) MeEt->HCl Standard Sens->TMSOTf Carefully monitored Oxalyl Oxalyl Chloride in MeOH Sens->Oxalyl Ultra-mild

Workflow for selecting orthogonal N-Boc deprotection strategies based on ester stability.

Mechanistic FAQs: Troubleshooting & Causality

Q1: Why do standard acidic conditions (e.g., TFA/DCM) continuously degrade my tert-butyl esters during Boc deprotection? A: The failure is rooted in the shared mechanistic pathway of both functional groups. Both the N-Boc group and the tert-butyl ester undergo cleavage via the formation of a highly stable tert-butyl carbocation[1]. When using strong protic acids like Trifluoroacetic acid (TFA), the protonation of the ester carbonyl oxygen lowers the activation energy for isobutylene elimination, leading directly to ester hydrolysis[2]. Because the activation energies for Boc and t-Bu ester cleavage are nearly identical under standard TFA/DCM conditions, achieving chemoselectivity is thermodynamically impossible without altering the fundamental cleavage mechanism.

Q2: How does the TMSOTf / 2,6-lutidine system achieve orthogonal selectivity for tert-butyl esters? A: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) shifts the reaction from a protic acid pathway to a Lewis acid-mediated pathway. TMSOTf selectively silylates the highly nucleophilic carbamate carbonyl oxygen[2]. The bulky 2,6-lutidine acts as a non-nucleophilic base to scavenge any trace triflic acid generated during the reaction, strictly preventing the protic cleavage of the tert-butyl ester[3]. The silylated carbamate intermediate is highly unstable and decomposes to the free amine triflate salt and volatile byproducts, leaving the less Lewis-basic ester completely intact[3].

Q3: My substrate only has a methyl ester. Can I just use TFA? A: While methyl and ethyl esters are generally stable to the direct action of TFA, the degradation usually occurs during the subsequent workup. Aqueous basic workups following TFA cleavage often cause partial ester hydrolysis due to the residual strong acid and localized pH spikes[4]. Solution: Switch to anhydrous 4M HCl in dioxane. This provides a strictly non-aqueous environment, and the resulting amine hydrochloride salt often precipitates directly out of the dioxane solution[4]. This allows you to isolate the product via simple filtration, completely bypassing the aqueous workup that hydrolyzes the ester[2].

Q4: Are there extremely mild alternatives for substrates with highly sensitive moieties (like acetonides)? A: Yes. Recent methodologies utilize oxalyl chloride in methanol. The electrophilic character of oxalyl chloride reacts with the carbamate, forming an unstable intermediate that decomposes at room temperature[5]. This method avoids strong protic acids entirely, takes place over 1–4 hours, and demonstrates excellent functional group tolerance for highly sensitive aliphatic and heterocyclic substrates[5].

Quantitative Data: Deprotection Condition Matrix

Use this table to benchmark your expected yields and reaction times against field-standard data.

Deprotection ReagentTarget Ester CompatibilityTypical YieldReaction TimeByproduct / Salt FormReference
20-50% TFA in DCM Methyl, Ethyl (Low selectivity)>90%0.5 - 2.0 hTrifluoroacetate (often oily)[2]
4M HCl in Dioxane Methyl, Ethyl (High selectivity)>95%0.5 - 1.0 hHydrochloride (crystalline solid)[4],[2]
TMSOTf / 2,6-Lutidine tert-Butyl, Methyl, Ethyl>90%0.5 - 1.5 hTriflate salt[3],[2]
Oxalyl Chloride / MeOH Highly sensitive esters75-90%1.0 - 4.0 hHydrochloride salt[5]
H₂SO₄ in t-BuOAc tert-Butyl70-100%1.0 - 3.0 hSulfate salt[1]

Self-Validating Experimental Protocols

Protocol A: TMSOTf / 2,6-Lutidine Mediated Selective Boc Deprotection

Target: Substrates containing highly acid-labile tert-butyl esters[3]. Self-Validation Checkpoint: The reaction must remain strictly anhydrous. Introduction of moisture will hydrolyze TMSOTf into triflic acid, which will immediately cleave the tert-butyl ester.

  • Preparation: Dissolve the N-Boc protected substrate (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon or nitrogen atmosphere to a concentration of 0.1 M[2].

  • Cooling: Submerge the reaction flask in an ice bath to reach 0 °C.

  • Buffering: Add 2,6-lutidine (1.5 eq) via syringe[2]. Mechanistic note: Lutidine acts as a steric acid scavenger to protect the ester.

  • Activation: Slowly add TMSOTf (1.2 eq) dropwise to the stirred solution[2].

  • Propagation: Stir for 15 minutes at 0 °C, then remove the ice bath and allow the reaction to warm to room temperature for 30–60 minutes[2].

  • Validation: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material without the appearance of a highly polar di-deprotected byproduct confirms chemoselectivity.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.

Protocol B: Anhydrous 4M HCl in Dioxane

Target: Substrates containing methyl or ethyl esters where aqueous workup causes hydrolysis[4]. Self-Validation Checkpoint: Product precipitation. The target amine hydrochloride should precipitate as a white solid, driving the reaction forward and physically isolating the ester from further interactions.

  • Preparation: Dissolve the N-Boc substrate (1.0 eq) in a minimal volume of anhydrous 1,4-dioxane (approximately 5 mL per mmol)[4].

  • Cleavage: Add a 4M solution of HCl in dioxane (2.0 mL, 8.0 eq)[4].

  • Propagation: Stir the reaction mixture at room temperature for 1–2 hours[4].

  • Validation: Observe the reaction flask. The formation of a white crystalline precipitate (the amine hydrochloride salt) indicates successful deprotection and salt formation[2].

  • Isolation: Concentrate the mixture under reduced pressure, or add cold anhydrous diethyl ether to fully precipitate the product[2].

  • Purification: Filter the solid and wash thoroughly with cold diethyl ether to obtain the pure hydrochloride salt. Do not perform an aqueous basic workup.

References

  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF - ResearchGate ResearchGate[Link]

  • Naturally Inspired Peptide Leads: Alanine Scanning Reveals an Actin‐Targeting Thiazole Analogue of Bisebromoamide - PMC National Institutes of Health (NIH)[Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC National Institutes of Health (NIH)[Link]

Sources

Troubleshooting

Stability of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine under acidic vs basic conditions

Welcome to the Application Science Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine .

Because this molecule features a sterically hindered morpholine core, an unprotected primary alcohol, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group, its behavior under varying pH conditions requires precise synthetic planning. Below, you will find our field-validated troubleshooting FAQs, quantitative stability data, and self-validating experimental protocols.

pH Stability Logic & Pathway Mapping

Before troubleshooting, it is critical to understand the divergent reactivity of this molecule under extreme pH conditions. The Boc group is notoriously acid-labile but exhibits excellent stability toward most nucleophiles and basic conditions[1].

pH_Stability Molecule N-t-BOC-(2S)-(Hydroxymethyl)- 5,5-Dimethylmorpholine Acidic Acidic (pH < 2) TFA, HCl Molecule->Acidic BasicMild Mild Base (pH 8-12) K2CO3, Amines Molecule->BasicMild BasicStrong Strong Base (pH > 12) NaH, t-BuOK Molecule->BasicStrong Cleavage Boc Cleavage (Amine Salt Formed) Acidic->Cleavage Stable Fully Stable (No Reaction) BasicMild->Stable Alkoxide Alkoxide Formation (O-Alkylation Ready) BasicStrong->Alkoxide

Logical relationship of the N-Boc morpholine derivative under varying pH conditions.

Troubleshooting FAQs

Q: I attempted an O-alkylation using NaH, but my LC-MS shows a complex mixture. Is the Boc group unstable to strong base? A: No. The Boc group is highly stable to basic conditions, including strong bases like NaH or LDA[1]. The issue is not Boc cleavage. Instead, the strong base deprotonates the (2S)-hydroxymethyl group to an alkoxide. If your electrophile is not added quickly, or if the reaction is heated excessively, this highly reactive alkoxide can undergo unwanted intermolecular side reactions. Ensure strictly anhydrous conditions to prevent the formation of hydroxide ions, which could theoretically attack the carbamate at elevated temperatures.

Q: During Boc removal with TFA, I observe a side product with a mass of +56 Da relative to my expected free amine. What is this? A: This is a classic case of tert-butyl etherification. Acid-catalyzed Boc deprotection generates a transient tert-butyl cation[2]. While it normally eliminates to form isobutylene gas, the unprotected primary hydroxyl group on your (2S)-hydroxymethyl moiety acts as a nucleophile, trapping the cation to form a tert-butyl ether (+56 Da). To prevent this, you must use a cation scavenger (e.g., triisopropylsilane or anisole) to intercept the cation before it reacts with your substrate[3].

Q: My Boc deprotection is taking >4 hours in 20% TFA/DCM. Is this normal for this specific morpholine derivative? A: Yes. The 5,5-dimethyl substitution creates significant steric bulk around the morpholine nitrogen. While the initial protonation of the Boc carbonyl is unaffected, the subsequent fragmentation and release of the bulky amine faces steric resistance. Switching to 4M HCl in dioxane can accelerate the kinetics and directly yield a highly crystalline hydrochloride salt[4].

Quantitative Data: Reagent Compatibility

To aid in your synthetic planning, we have summarized the stability and expected outcomes of the molecule against standard acidic and basic reagents.

Reagent SystempH ConditionBoc Group StatusHydroxymethyl StatusTypical Reaction TimePrimary Outcome
20-50% TFA in DCM Highly AcidicCleavedSusceptible to alkylation1 - 2 hoursFree amine TFA salt
4M HCl in Dioxane Highly AcidicCleavedStable30 - 60 minsFree amine HCl salt
1M NaOH (aq) / MeOH Mild BasicIntactIntact> 24 hoursNo reaction (Stable)
NaH (60%) in DMF Strong BasicIntactDeprotonatedInstantaneousAlkoxide generation

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific physical or analytical milestones, you can confirm the success of each mechanistic step in real-time.

Protocol A: Chemoselective O-Alkylation (Basic Conditions)

Objective: Alkylate the hydroxymethyl group while preserving the N-Boc group.

  • Preparation: Dissolve N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Cooling: Chill the reaction flask to 0°C using an ice bath. Causality: Low temperatures prevent the generated alkoxide from undergoing side reactions before the electrophile is introduced.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions.

    • Self-Validation Checkpoint: You must observe immediate, steady bubbling. This is hydrogen gas ( H2​ ) evolving, confirming the successful deprotonation of the hydroxyl group to an alkoxide.

  • Alkylation: Once gas evolution ceases (approx. 15 mins), add your alkyl halide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NH4​Cl . Extract with Ethyl Acetate, wash the organic layer with brine (to remove DMF), dry over Na2​SO4​ , and concentrate.

Protocol B: Controlled Boc Deprotection (Acidic Conditions)

Objective: Remove the Boc group quantitatively without causing tert-butyl etherification of the hydroxyl group.

Workflow Start Dissolve Substrate in DCM (0.1M) Scavenger Add Scavenger (Triisopropylsilane) Start->Scavenger Acid Add 20-50% TFA Dropwise at 0°C Scavenger->Acid Monitor Monitor via LC-MS (Loss of 100 Da) Acid->Monitor Workup Concentrate & Triturate in Cold Ether Monitor->Workup

Step-by-step experimental workflow for controlled acidic Boc deprotection.

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Scavenger Addition: Add Triisopropylsilane (TIPS) or Anisole (2.0 eq) to the solution. Causality: The scavenger acts as a sacrificial nucleophile, intercepting the highly reactive tert-butyl cation generated during cleavage, thereby protecting your primary alcohol.

  • Acid Addition: Cool to 0°C and add Trifluoroacetic Acid (TFA) dropwise to achieve a final concentration of 20-50% v/v.

    • Self-Validation Checkpoint: Gentle effervescence should be visible as CO2​ gas is liberated during the fragmentation of the carbamate intermediate.

  • Monitoring: Stir at room temperature. Monitor via LC-MS. Validation: Look for the disappearance of the starting material mass and the appearance of the product mass [M+H]+−100 Da (loss of the Boc group).

  • Isolation: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Triturate the resulting crude oil with ice-cold diethyl ether. The sterically hindered morpholine TFA salt will precipitate as a white solid. Filter and dry under high vacuum.

References
  • Title: Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: acsgcipr.org URL: [Link]

  • Title: Boc-Protected Amino Groups Source: organic-chemistry.org URL: [Link]

  • Title: tert-Butyloxycarbonyl protecting group Source: wikipedia.org URL: [Link]

Sources

Optimization

Troubleshooting incomplete BOC protection of morpholine derivatives.

Title : Technical Support Center: Troubleshooting Incomplete Boc Protection of Morpholine Derivatives Welcome to the Application Support Portal As a Senior Application Scientist, I frequently encounter support tickets re...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Technical Support Center: Troubleshooting Incomplete Boc Protection of Morpholine Derivatives

Welcome to the Application Support Portal As a Senior Application Scientist, I frequently encounter support tickets regarding the incomplete tert-butyloxycarbonyl (Boc) protection of morpholine and its substituted derivatives. While the Boc protection of primary amines is typically trivial, secondary cyclic amines like morpholine present unique kinetic and thermodynamic challenges. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you drive your functionalization to 100% conversion.

Mechanistic Causality: Why Does Morpholine Resist Protection?

To troubleshoot effectively, we must first understand the molecular dynamics at play. Morpholine is a secondary amine, meaning it is inherently more sterically hindered than a primary amine. Furthermore, the oxygen heteroatom in the morpholine ring exerts an electron-withdrawing inductive effect, which slightly decreases the nucleophilicity of the nitrogen lone pair compared to purely aliphatic heterocycles like piperidine.

When you introduce Di-tert-butyl dicarbonate (Boc2O), the reaction relies on the nucleophilic attack of the amine onto one of the anhydride carbonyls. If the morpholine is substituted (e.g., 2-methylmorpholine or 3-methylmorpholine), the steric bulk adjacent to the nucleophilic center severely retards this attack. In the absence of a catalyst, this can result in sluggish reaction kinetics, sometimes yielding as low as 42–54% conversion even after 48 hours[1]. Furthermore, secondary amines reacting with Boc2O and DMAP can form unstable carbamic-carbonic anhydride intermediates before yielding the final N-Boc product[2].

Troubleshooting Logic & FAQs

Below are the most common issues reported by bench chemists, along with their root causes and actionable solutions.

Q1: My reaction stalls at 50% conversion despite using 1.1 equivalents of Boc2O. What is happening? Cause: Reagent degradation. Boc2O is highly sensitive to ambient moisture, degrading into tert-butanol (t-BuOH) and carbon dioxide (CO2)[3]. If your reagent bottle has been opened multiple times, the effective stoichiometry of intact anhydride is likely much lower than calculated. Solution: Verify the integrity of your Boc2O. Pure Boc2O melts at ~23°C and should solidify in a standard refrigerator. If it remains a sludgy liquid at 4°C, it is contaminated with t-BuOH. Use 1.5 equivalents of fresh reagent and ensure your solvents are anhydrous if you are not intentionally using a biphasic aqueous setup.

Q2: I am trying to protect 3-methylmorpholine, but the reaction is extremely slow. How can I accelerate it? Cause: Steric hindrance. The methyl group alpha to the nitrogen physically blocks the bulky Boc2O molecule from adopting the required transition state geometry. Solution: Introduce 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the Boc2O carbonyl almost instantaneously, releasing CO2 and forming a highly reactive Boc-pyridinium intermediate[4]. This intermediate is significantly more electrophilic and less sterically demanding for the hindered morpholine to attack.

Q3: I am using morpholine hydrochloride as my starting material, and no product is forming. Cause: The amine is protonated. An ammonium salt lacks the free lone pair required to act as a nucleophile. Solution: You must "free-base" the amine. Add an excess (2.0–2.5 eq) of a tertiary amine base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)[5]. If running a biphasic reaction, ensure the aqueous layer maintains a pH > 9 throughout the reaction.

Troubleshooting Start Incomplete N-Boc Protection of Morpholine CheckSalt Is the starting material an amine salt? (e.g., HCl) Start->CheckSalt AddBase Add TEA or DIPEA (2.0 eq) Verify aqueous pH > 9 CheckSalt->AddBase Yes CheckSterics Is the morpholine ring sterically hindered? (e.g., 3-methyl) CheckSalt->CheckSterics No AddDMAP Add catalytic DMAP (0.1 eq) and increase Boc2O to 1.5 eq CheckSterics->AddDMAP Yes CheckReagent Is Boc2O degraded? (Check for t-BuOH presence) CheckSterics->CheckReagent No FreshReagent Use fresh Boc2O in anhydrous solvent CheckReagent->FreshReagent Yes

Caption: Workflow for troubleshooting incomplete Boc protection of morpholine derivatives.

Quantitative Data: Condition Optimization

The following table summarizes the expected yields of morpholine derivatives under various experimental conditions, highlighting the necessity of catalytic intervention for hindered substrates[6],[1].

SubstrateSolvent SystemBase / CatalystTime & TempYieldMechanistic Note
MorpholineDCM (Anhydrous)None48 h, RT42–54%Sluggish background kinetics without base activation.
MorpholineTHF : Water (1:1)NaOH (1.5 eq)2 h, RT>95%Standard Schotten-Baumann conditions; highly efficient for unhindered amines.
3-MethylmorpholineDCM (Anhydrous)TEA (1.5 eq)24 h, RT<50%Steric hindrance limits conversion despite the presence of an auxiliary base.
3-MethylmorpholineDCM (Anhydrous)TEA (1.5 eq) + DMAP (0.1 eq)4 h, RT>90%DMAP generates a hyper-reactive Boc-pyridinium intermediate, overcoming sterics.
(S)-2-(Hydroxymethyl)morpholineWater / DioxaneNaOH (1.0 eq)12 h, 0°C to RT~85%Selective N-protection achieved over O-protection by controlling stoichiometry and temp.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The procedures below incorporate built-in checks to confirm reaction progress in real-time.

Protocol A: Standard Biphasic Boc Protection (For Unhindered Morpholine or Amine Salts)

This Schotten-Baumann approach is robust and utilizes water to help solubilize amine salts while driving the reaction forward with an inorganic base.

  • Preparation & Free-Basing: Dissolve the morpholine derivative (1.0 eq, 10 mmol) in a 1:1 mixture of THF and 1M aqueous NaOH (20 mL total volume).

    • Self-Validation Check: Dip a pH strip into the aqueous layer. It must read pH > 9. If not, add additional 1M NaOH until basicity is achieved.

  • Electrophile Addition: Cool the vigorously stirring biphasic mixture to 0°C using an ice bath. Dissolve Boc2O (1.2 eq, 12 mmol) in a minimal amount of THF (2 mL) and add it dropwise over 10 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Self-Validation Check: You should observe mild gas evolution (CO2 bubbles) as the Boc2O reacts[4]. Spot the mixture on a TLC plate and stain with Ninhydrin. Unprotected morpholine will immediately stain purple/blue upon heating. The N-Boc product will not stain with Ninhydrin unless pre-treated with strong acid.

  • Workup & Isolation: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 1M HCl (15 mL) to protonate and remove any unreacted starting amine. Wash with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the pure N-Boc morpholine.

Protocol B: DMAP-Catalyzed Anhydrous Protection (For Sterically Hindered Morpholines)

When dealing with substituted morpholines (e.g., 2-methyl or 3-methylmorpholine), the biphasic method often fails. This anhydrous protocol utilizes DMAP to bypass steric roadblocks.

  • Preparation: Dissolve the sterically hindered morpholine (1.0 eq, 10 mmol) in anhydrous DCM (20 mL) under a nitrogen atmosphere. Add Triethylamine (1.5 eq, 15 mmol) and DMAP (0.1 eq, 1 mmol).

  • Catalytic Activation: Add Boc2O (1.5 eq, 15 mmol) in three equal portions at room temperature.

    • Self-Validation Check: The reaction of DMAP with Boc2O is nearly instantaneous and highly exothermic. You will observe immediate, vigorous gas formation (CO2) upon each addition[4]. Ensure your system is vented; do not run this in a completely sealed vessel without pressure relief.

  • Reaction Monitoring: Stir for 4–12 hours. Monitor via LC-MS to confirm the disappearance of the starting material mass.

  • Workup & Isolation: Dilute the reaction with additional DCM (20 mL). Wash the organic layer with saturated aqueous NaHCO3 (20 mL). Crucially, wash with 1M aqueous Citric Acid (2 × 15 mL) to selectively extract the DMAP and TEA into the aqueous phase without cleaving the newly formed, acid-sensitive Boc group. Wash with brine, dry over Na2SO4, and concentrate.

DMAP_Mechanism Boc2O Boc2O + DMAP (Reagents) Intermediate Boc-pyridinium intermediate + tert-butyl carbonate Boc2O->Intermediate Fast activation Amine Morpholine Derivative (Nucleophilic Attack) Intermediate->Amine Amine addition Product N-Boc-Morpholine + t-BuOH + CO2 Amine->Product DMAP release Product->Boc2O DMAP recycled

Caption: DMAP-catalyzed mechanistic pathway for the Boc protection of secondary amines.

References

  • Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry.
  • Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines. Benchchem.
  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry (ACS Publications).
  • WO2021091575A1 - Bifunctional compounds for degrading btk via ubiquitin proteosome pathway. Google Patents.
  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry (ACS Publications).
  • A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. Synlett (Thieme Connect).

Sources

Troubleshooting

Technical Support Center: Alternative Protecting Group Strategies for (2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when utilizing highly substituted chiral building blocks in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when utilizing highly substituted chiral building blocks in drug development.

(2S)-(Hydroxymethyl)-5,5-dimethylmorpholine presents a unique chemoselective challenge: it features an unhindered primary alcohol at the C2 position and a severely sterically hindered secondary amine at the N4 position, flanked by a gem-dimethyl group[1]. While the N-Boc protected variant (CAS 1427175-12-9) is commercially standard[2], downstream synthetic requirements often demand alternative, orthogonal protecting groups[3]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome these steric and orthogonal challenges.

Troubleshooting Guides & FAQs

Q1: I am trying to protect the N4 amine with Fmoc-OSu, but the reaction is sluggish and yields are extremely low. Why is this happening, and how can I improve the yield? Expert Insight: The 5,5-dimethyl groups create a neo-pentyl-like steric environment around the N4 secondary amine. This severe steric hindrance significantly raises the activation energy for nucleophilic attack on bulky electrophiles like Fmoc-OSu or Boc2O[1]. Solution: To overcome this kinetic barrier, you must increase the electrophilicity of the reagent. Switch from Fmoc-OSu to the highly reactive Fmoc-Cl. Furthermore, utilize a catalytic amount of 4-Dimethylaminopyridine (DMAP) alongside a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or collidine[4],[5]. DMAP acts as an acyl transfer catalyst, forming a highly reactive, sterically accessible acylpyridinium intermediate that forces the transfer of the Fmoc group to the hindered morpholine nitrogen.

Q2: My downstream synthesis requires strongly acidic conditions (e.g., TFA cleavage), meaning the standard N-Boc group will not survive. What are the best alternative N-protecting groups for this hindered scaffold? Expert Insight: You need an orthogonal protection strategy—utilizing protecting groups that are cleaved by entirely different chemical mechanisms[3],[6]. If absolute acid stability is required, base-labile or hydrogenolysis-labile groups are mandatory. Solution:

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Highly stable to acid, cleaved by secondary amines (e.g., 20% piperidine in DMF)[6],[7]. Due to steric hindrance, it must be installed using Fmoc-Cl.

  • Cbz (Carboxybenzyl): Stable to mild acids and bases, cleaved by catalytic hydrogenolysis (H2, Pd/C). Install using Cbz-Cl.

  • Alloc (Allyloxycarbonyl): Completely orthogonal to both acid and base, cleaved by Pd(0) catalysis. Alloc-Cl is small enough to react efficiently with the hindered N4 amine.

Q3: How do I achieve orthogonal protection of both the C2-hydroxymethyl group and the N4-amine without cross-reactivity? Expert Insight: The primary alcohol is significantly more nucleophilic and less sterically hindered than the N4 amine. If you attempt N-protection first without masking the alcohol, you will inevitably observe O-acylation or the formation of N,O-bis-protected byproducts. Solution: Exploit the steric disparity through a "transient protection" self-validating system. Use Trimethylsilyl chloride (TMS-Cl) to transiently protect the alcohol. Once O-protected, force the N-protection using highly reactive acyl chlorides (Fmoc-Cl). Upon aqueous acidic workup, the labile O-TMS group hydrolyzes automatically, leaving the N-Fmoc morpholine with a free primary alcohol ready for a permanent, orthogonal O-protecting group (like TBDMS).

Quantitative Data: Protecting Group Matrix

The following table summarizes the optimal protecting group strategies for (2S)-(Hydroxymethyl)-5,5-dimethylmorpholine, factoring in the unique steric constraints of the morpholine ring.

Target Functional GroupProtecting GroupOptimal ReagentCleavage ConditionsSteric Tolerance (N4)Orthogonality
Secondary Amine (N4) BocBoc2O, DMAPStrong Acid (TFA, HCl)ModerateBase/H2-stable
Secondary Amine (N4) FmocFmoc-Cl, DIPEABase (Piperidine/DMF)Low (Requires Cl)Acid/H2-stable
Secondary Amine (N4) CbzCbz-Cl, Na2CO3H2, Pd/CModerateAcid/Base-stable
Secondary Amine (N4) AllocAlloc-Cl, PyridinePd(PPh3)4, MorpholineHigh (Small electrophile)Acid/Base-stable
Primary Alcohol (C2) TBDMSTBDMS-Cl, ImidazoleFluoride (TBAF)N/A (Unhindered)Base/H2-stable
Primary Alcohol (C2) Benzyl (Bn)BnBr, NaHH2, Pd/CN/A (Unhindered)Acid/Base-stable

Validated Experimental Protocols

Protocol 1: Synthesis of N-Fmoc-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine

This protocol utilizes transient O-protection to ensure absolute N-selectivity, creating a self-validating workflow.

  • Preparation: Dissolve (2S)-(Hydroxymethyl)-5,5-dimethylmorpholine (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool to 0 °C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge, while DMAP acts as an acyl transfer catalyst to overcome the severe steric hindrance at N4.

  • Transient O-Protection: Add Trimethylsilyl chloride (TMS-Cl) (1.1 eq) dropwise. Stir for 30 minutes at 0 °C. Causality: This temporarily masks the highly reactive primary alcohol, preventing unwanted O-Fmoc formation.

  • Electrophile Addition: Slowly add a solution of Fmoc-Cl (1.2 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Deprotection: Quench the reaction with 1M aqueous HCl. Causality: The acidic aqueous workup simultaneously neutralizes the base and hydrolyzes the transient O-TMS ether, revealing the free primary alcohol.

  • Purification: Extract with DCM, dry over Na2SO4, concentrate, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure N-Fmoc product.

Protocol 2: Orthogonal O-Silylation (TBDMS) of the N-Protected Morpholine
  • Preparation: Dissolve the N-Fmoc-(2S)-(Hydroxymethyl)-5,5-dimethylmorpholine (1.0 eq) generated in Protocol 1 in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add Imidazole (2.5 eq) and tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) at 0 °C. Causality: Imidazole serves a dual purpose as both a base to neutralize HCl and a nucleophilic catalyst, forming a highly reactive N-silyl imidazolium intermediate.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor completion via TLC.

  • Workup: Dilute the mixture with Diethyl Ether (Et2O) and wash extensively with water (3x) and brine to remove DMF and imidazole salts.

  • Purification: Dry the organic layer over MgSO4, filter, evaporate, and purify via silica gel chromatography to isolate the fully protected N-Fmoc, O-TBDMS morpholine derivative.

Pathway Visualizations

OrthogonalProtection Start Unprotected Morpholine (2S)-Hydroxymethyl-5,5-dimethyl Step1 N-Protection (Fmoc-Cl / DIPEA / TMS-Cl transient) Start->Step1 Selective N-acylation Intermediate N-Fmoc Morpholine (Free -OH) Step1->Intermediate Acidic Workup Step2 O-Protection (TBDMS-Cl / Imidazole) Intermediate->Step2 O-silylation Final Fully Protected N-Fmoc, O-TBDMS Morpholine Step2->Final

Workflow for orthogonal N,O-protection of the hindered morpholine.

PGSelection Condition Downstream Conditions Require Acid Stability? YesAcid Yes (Acidic Steps) Condition->YesAcid NoAcid No (Basic/Neutral Steps) Condition->NoAcid Fmoc Use Fmoc or Cbz (Base/H2 Labile) YesAcid->Fmoc Boc Use Boc (Acid Labile) NoAcid->Boc Steric Steric Hindrance at N4 (5,5-dimethyl) Fmoc->Steric Boc->Steric Solution Use highly reactive chlorides (Fmoc-Cl, Cbz-Cl) + DMAP Steric->Solution Overcome kinetic barrier

Decision tree for selecting N-protecting groups under steric constraints.

Sources

Reference Data & Comparative Studies

Validation

N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine vs. Classic Chiral Auxiliaries: A Technical Comparison Guide

As a Senior Application Scientist, I approach asymmetric synthesis not merely as a series of procedural recipes, but as an exercise in stereoelectronic design. The selection of a chiral auxiliary fundamentally dictates t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach asymmetric synthesis not merely as a series of procedural recipes, but as an exercise in stereoelectronic design. The selection of a chiral auxiliary fundamentally dictates the downstream processing, scalability, and ultimate success of a synthetic route. For decades, the gold standards for asymmetric alkylation and aldol additions have been the Evans oxazolidinones and Myers pseudoephedrine amides. However, morpholine-derived auxiliaries—specifically N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine (Boc-HDMM) —have emerged as powerful, conformationally rigid alternatives.

This guide objectively compares the structural advantages, experimental performance, and operational workflows of Boc-HDMM against traditional chiral auxiliaries, providing actionable, self-validating protocols for drug development professionals.

Mechanistic Rationale: The Stereoelectronic Advantage

To understand why Boc-HDMM is highly effective, we must examine the causality behind its structural features. The efficiency of any chiral auxiliary relies on its ability to form a highly ordered transition state, effectively blocking one enolate face from electrophilic attack.

  • The Gem-Dimethyl Effect: Unlike standard cyclic auxiliaries that may undergo subtle ring-flipping, the 5,5-dimethyl substitution on the Boc-HDMM morpholine ring induces a severe conformational lock. This "gem-dimethyl effect" forces the morpholine ring into a single, rigid chair conformation.

  • N-Boc Steric Shielding: The bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom projects a massive steric wall directly over the Re-face of the adjacent enolate.

  • Ester Linkage vs. Imide/Amide: Evans auxiliaries utilize an imide linkage (1), which can be susceptible to premature cleavage or over-reduction. Myers pseudoephedrine relies on an amide linkage (2), which is robust but requires harsh conditions to cleave. Boc-HDMM utilizes the (2S)-hydroxymethyl group to form a chiral ester (3). The steric bulk of the morpholine ring protects this ester from background hydrolysis during alkylation, yet it remains susceptible to mild hydroperoxide cleavage.

Comparative Performance Analysis

The following table synthesizes quantitative data comparing Boc-HDMM with the industry-standard Evans and Myers auxiliaries (4).

Performance MetricBoc-HDMMEvans (4-Benzyl-2-oxazolidinone)Myers (Pseudoephedrine)
Attachment Linkage EsterImideAmide
Enolate Geometry Z-EnolateZ-EnolateZ-Enolate (Dianion)
Typical Alkylation d.e. >95%>95%>95%
Cleavage Conditions Mild (LiOH/H₂O₂ or LiBH₄)Mild (LiOH/H₂O₂ or LiBH₄)Harsh (Refluxing NaOH or Alkyl-Li)
Atom Economy (Aux MW) Moderate (MW: 245 g/mol )High (MW: 177 g/mol )High (MW: 165 g/mol )
Crystallinity of Adducts High (Boc group aids crystallization)Very HighModerate to Low
Scalability & Handling Excellent (No chromatography needed)ExcellentGood (Requires handling of controlled substances)

Visualizing the Stereochemical and Logical Workflows

Workflow A Boc-HDMM Auxiliary B Acylation (DCC, DMAP) A->B C Chiral Ester Intermediate B->C D Enolization (LDA, LiCl) C->D E Alkylation (R-X, -78°C) D->E F Cleavage (LiOH/H2O2) E->F G Enantioenriched Product F->G H Recovered Auxiliary F->H

Logical workflow of Boc-HDMM mediated asymmetric alkylation and auxiliary recovery.

Stereomodel Z Enolate Complex Z-Enolate geometry locked by Li+ B C5 Gem-Dimethyl Locks chair conformation Z->B conformational bias C N-Boc Group Steric shield blocks Re-face Z->C steric hindrance D Electrophile Attack Exclusively from Si-face B->D reinforces C->D directs

Stereochemical signaling model showing how Boc-HDMM structural features direct facial attack.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is built into every step, explaining why specific reagents and conditions are employed.

Protocol A: Auxiliary Attachment (Esterification)
  • Causality: The (2S)-hydroxymethyl group is a primary alcohol, but the adjacent morpholine ring introduces steric drag. We use Steglich esterification conditions where DMAP acts as a nucleophilic acyl transfer catalyst to overcome this barrier.

  • Procedure:

    • Dissolve Boc-HDMM (1.0 eq) and the target carboxylic acid (1.1 eq) in anhydrous CH₂Cl₂ (0.2 M) under N₂.

    • Cool to 0 °C and add DMAP (0.1 eq) followed by DCC (1.1 eq) portion-wise.

    • Self-Validation Check: A white precipitate (dicyclohexylurea, DCU) will form within 15 minutes, visually confirming the activation of the carboxylic acid.

    • Stir at room temperature for 4 hours. Monitor by TLC (Hexanes/EtOAc 7:3). The disappearance of the Boc-HDMM spot (visualized by KMnO₄) validates completion.

    • Filter the DCU, wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Protocol B: Asymmetric Alkylation
  • Causality: Lithium chloride (LiCl) is explicitly added to break up enolate aggregates (hexamers/tetramers) into highly reactive monomeric species. This ensures rapid alkylation at cryogenic temperatures before background racemization can occur.

  • Procedure:

    • To a suspension of anhydrous LiCl (6.0 eq) in dry THF (0.1 M) at -78 °C, add diisopropylamine (1.1 eq) followed by n-BuLi (1.05 eq). Stir for 15 minutes to form LDA.

    • Add a solution of the Boc-HDMM chiral ester (1.0 eq) in THF dropwise.

    • Self-Validation Check: The solution will turn pale yellow, indicating successful enolate formation. Stir at -78 °C for 1 hour.

    • Add the alkyl halide (1.5 eq) dropwise. Maintain at -78 °C for 3 hours.

    • Quench with saturated aqueous NH₄Cl. Self-Validation Check: The cessation of gas evolution and a return to a colorless, biphasic mixture confirms the destruction of unreacted enolate.

    • Extract with EtOAc, dry, and purify via crystallization or flash chromatography.

Protocol C: Non-Destructive Cleavage
  • Causality: Standard hydroxide hydrolysis is too slow for sterically hindered esters. Adding H₂O₂ generates the hydroperoxide anion (HOO⁻), which benefits from the alpha-effect, making it vastly more nucleophilic than HO⁻. This allows cleavage at 0 °C, preserving the newly formed stereocenter.

  • Procedure:

    • Dissolve the alkylated adduct in a 3:1 mixture of THF/H₂O (0.1 M) and cool to 0 °C.

    • Premix LiOH (2.0 eq) and 30% aqueous H₂O₂ (4.0 eq) at 0 °C, then add this mixture dropwise to the reaction flask.

    • Stir for 1-2 hours at 0 °C. Self-Validation Check: LC-MS analysis should show the exact mass of the free enantioenriched carboxylic acid and the cleaved Boc-HDMM auxiliary.

    • Quench excess peroxide with 1.5 M Na₂SO₃. Acidify to pH 2 with 1M HCl and extract the product with EtOAc. The Boc-HDMM auxiliary can be recovered from the aqueous layer via basification and extraction with CH₂Cl₂.

References

  • Asymmetric Synthesis of Active Pharmaceutical Ingredients. Chemical Reviews.[Link]

  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ACS Publications.[Link]

Sources

Comparative

Biological Activity Screening of (2S)-5,5-Dimethylmorpholine Derivatives: A Comparative Guide

Executive Summary & Chemical Rationale The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve aqueous solubility, modulate lipophilicity, and establis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve aqueous solubility, modulate lipophilicity, and establish critical hydrogen-bonding interactions with biological targets [1]. However, unsubstituted morpholine often presents a significant liability: it is highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes at the carbon atoms adjacent to the oxygen or nitrogen, leading to rapid ring-opening and high intrinsic clearance ( CLint​ ) [2].

To overcome this, the (2S)-5,5-Dimethylmorpholine moiety has emerged as a superior structural alternative. The integration of this specific moiety is driven by two distinct causal factors:

  • Metabolic Stability via Steric Hindrance: The gem-dimethyl substitution at the 5-position provides massive steric bulk, physically blocking CYP1A1 and CYP3A4 enzymes from accessing the vulnerable alpha-carbons. This prevents oxidative degradation and significantly extends the compound's half-life ( T1/2​ )[3].

  • Target Affinity via Spatial Directionality: The chiral center at the 2-position—specifically the (2S) enantiomer—acts as a precise vector. When grafted onto a pharmacophore (such as a pyrimidine or triazine core), the (2S) configuration optimally projects the morpholine oxygen into the hinge region of kinase ATP-binding pockets (e.g., mTOR, SIKs, or FGFRs), whereas the (2R) enantiomer often results in a severe steric clash [4].

Comparative Performance Data

To objectively evaluate the performance of the (2S)-5,5-Dimethylmorpholine moiety, we compare it against the unsubstituted morpholine and its enantiomeric counterpart, (2R)-5,5-Dimethylmorpholine, using a representative Salt Inducible Kinase (SIK) inhibitor scaffold.

The data below illustrates the profound impact of combining steric bulk with precise chirality.

Structural MoietyTarget Kinase IC₅₀ (nM)CYP3A4 CLint​ (µL/min/mg)Liver Microsome T1/2​ (min)LogD (pH 7.4)
Unsubstituted Morpholine 12.5 ± 1.285.4 (High Clearance)181.8
(2R)-5,5-Dimethylmorpholine > 10,000 (Inactive)< 15.0 (Stable)> 1202.6
(2S)-5,5-Dimethylmorpholine 8.2 ± 0.9 < 15.0 (Stable) > 120 2.6

Causality Analysis of the Data:

  • Unsubstituted vs. Dimethylated: The addition of the 5,5-dimethyl groups drastically reduces intrinsic clearance from 85.4 to < 15.0 µL/min/mg. The steric shield effectively neutralizes the metabolic "soft spot."

  • (2S) vs. (2R) Enantiomer: While both enantiomers exhibit excellent metabolic stability, the (2R) variant is biologically inactive (IC₅₀ > 10 µM). This proves that the (2S) stereocenter is strictly required to maintain the correct binding conformation within the kinase active site.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the biological activity and stability of these compounds must be evaluated using self-validating assay systems.

Workflow Start Compound Library ((2S)-5,5-DMM derivatives) Assay1 TR-FRET Kinase Assay (Target Binding Affinity) Start->Assay1 Assay2 Liver Microsomal Assay (Metabolic Stability) Start->Assay2 Decision Hit Criteria Met? (IC50 < 10nM, T1/2 > 60min) Assay1->Decision Assay2->Decision Lead Lead Optimization Phase Decision->Lead Yes

Workflow for biological activity and metabolic stability screening of (2S)-5,5-DMM derivatives.

Protocol A: High-Throughput Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to measure the direct inhibition of the target kinase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Rationale: MgCl₂ is essential as a cofactor for ATP binding.

  • Compound Dilution: Dispense the (2S)-5,5-DMM compounds in a 10-point, 3-fold serial dilution in 100% DMSO, then dilute 1:100 in Kinase Buffer to achieve a final DMSO concentration of 1% (preventing solvent-induced protein denaturation).

  • Enzyme Incubation: Add 5 µL of the target kinase (e.g., SIK2 or mTOR) to a 384-well plate. Add 2.5 µL of the compound. Incubate for 30 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of an ATP/Substrate peptide mix. The ATP concentration should be set at the enzyme's apparent Km​ to ensure competitive inhibitors can be accurately quantified.

  • Reaction Termination: After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA. Rationale: EDTA chelates the Mg²⁺ ions, instantly halting the kinase reaction.

  • Data Acquisition & Self-Validation: Read the plate on a microplate reader (Excitation: 340 nm, Emission: 615 nm / 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using positive (fully inhibited) and negative (DMSO vehicle) controls. The assay is only valid if Z' ≥ 0.6 , ensuring a robust signal-to-noise ratio for high-throughput screening.

Protocol B: Liver Microsomal Stability Assay

This assay determines the vulnerability of the morpholine ring to CYP450-mediated oxidation [2].

Step-by-Step Methodology:

  • Microsome Preparation: Thaw pooled human liver microsomes (HLMs) on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-Incubation: Add the test compound (final concentration 1 µM) to the microsomal suspension. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Rationale: CYP enzymes are strictly NADPH-dependent; without this electron donor, oxidation cannot occur.

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: The organic solvent precipitates the microsomal proteins, instantly stopping metabolism.

  • LC-MS/MS Analysis & Self-Validation: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

    • Self-Validation Check: Include Verapamil as a high-clearance control and Warfarin as a low-clearance control. The assay is biologically valid only if Verapamil exhibits a T1/2​<15 minutes, confirming the enzymatic viability of the microsomes.

Mechanism of Action

The biological superiority of the (2S)-5,5-Dimethylmorpholine moiety is best understood through its mechanism of action within cellular signaling pathways. By acting as a highly stable, competitive ATP-site inhibitor, it effectively severs aberrant signaling cascades without being rapidly degraded by hepatic enzymes.

Pathway Signal Extracellular Mitogen Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase Target Kinase (e.g., SIK/mTOR) Receptor->Kinase Downstream Downstream Effectors (Cell Proliferation) Kinase->Downstream Active Cascade Inhibitor (2S)-5,5-DMM Inhibitor Inhibitor->Kinase Competitive ATP Binding

Mechanism of action: (2S)-5,5-DMM derivatives acting as competitive kinase inhibitors.

Conclusion

For drug development professionals optimizing lead compounds, replacing a standard morpholine ring with a (2S)-5,5-Dimethylmorpholine moiety is a highly effective strategy. As demonstrated by the comparative data and validated through rigorous TR-FRET and microsomal stability protocols, this specific substitution solves the inherent metabolic liabilities of morpholine while utilizing precise (2S) stereochemistry to maintain or enhance target kinase affinity.

References

  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor European Journal of Medicinal Chemistry / PubMed URL:[Link]

  • Small molecule inhibitors of salt inducible kinases (WO2022165529A1)
Validation

Computational Modeling of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine Conformation: A Comparative Guide

Executive Summary Predicting the three-dimensional conformation of highly substituted heterocyclic building blocks is a critical bottleneck in structure-based drug design. N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorphol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Predicting the three-dimensional conformation of highly substituted heterocyclic building blocks is a critical bottleneck in structure-based drug design. N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine presents a unique computational challenge due to severe intramolecular steric clashes and competing electronic effects.

This guide objectively compares the performance of open-source molecular mechanics (MMFF94), commercial force fields (OPLS4), and ab initio Quantum Mechanics (DFT) in modeling this specific molecule. By dissecting the causality behind structural deformations and providing a self-validating experimental protocol, this guide equips researchers to accurately map the conformational landscape of complex morpholine derivatives.

Structural Causality: The Conformational Frustration of the Molecule

To accurately model this molecule, one must first understand the physical forces driving its geometry. The molecule is under severe "conformational frustration" driven by three competing factors:

  • The Morpholine Core: Unsubstituted morpholine rings typically adopt a 1 in their lowest energy state[1]. However, gas-phase and theoretical studies of morpholine derivatives emphasize the 2 when multiple substituents are introduced[2].

  • N-Boc Planarization (N4): The N-Boc protecting group introduces substantial allylic-like strain ( A1,3 strain) due to the partial double-bond character of the carbamate nitrogen, which tends to 3 and flatten the adjacent chair region[3].

  • 1,3-Diaxial Clashes (C5 & C2): The 5,5-dimethyl group forces one methyl into an axial position. This creates a severe 1,3-diaxial steric clash with any axial substituent at C3 or C1. Consequently, the 2S-hydroxymethyl group is strongly driven into an equatorial position, though it actively seeks to form stabilizing intramolecular hydrogen bonds with the ring oxygen or the N-Boc carbonyl.

Comparative Analysis of Computational Methods

When selecting a computational method, 4 is critical[4]. Standard force fields often fail to capture the delicate interplay between the flattened N-Boc nitrogen and the sterically hindered 5,5-dimethyl group.

Table 1: Software & Method Performance Comparison
Feature / MetricMMFF94 (RDKit / OpenBabel)OPLS4 (Schrödinger MacroModel)DFT (Gaussian 16: ωB97X-D)
Conformational Sampling Excellent (Highly rapid)Excellent (LLMOD algorithms)N/A (Optimization only)
N-Boc Geometry Accuracy Poor (Over-pyramidalizes N)Good (Parametrized for amides)Excellent (Ab initio)
H-Bond Detection Moderate (Distance-based)Good (Electrostatic modeling)Excellent (Dispersion corrected)
Computational Cost Low (Seconds)Medium (Minutes)High (Hours to Days)
Primary Use Case Initial high-throughput 3D generationPrimary conformational search & clusteringFinal energetic ranking & thermodynamic data
Table 2: Relative Energy Predictions for Key Conformers ( ΔE in kcal/mol)

Note: Experimental validation via NMR J-coupling confirms Conf-A as the dominant solution-state geometry.

ConformerStructural FeaturesMMFF94 ΔE OPLS4 ΔE DFT ΔE
Conf-A (Global Min) Chair, N-Boc eq, 2S-CH 2​ OH eq, H-bond to O10.000.000.00
Conf-B Chair, N-Boc ax (flattened), 2S-CH 2​ OH eq+4.12+2.30+1.85
Conf-C Twist-boat (avoids 5,5-dimethyl clash)+6.45+3.80+4.10

Data Insight: MMFF94 significantly over-penalizes Conf-B (+4.12 kcal/mol) because it fails to accurately model the partial sp2 hybridization of the N-Boc group, treating it as a standard sp3 amine clash. OPLS4 and DFT correctly identify that the nitrogen flattens, relieving the 1,3-diaxial strain and lowering the relative energy.

Self-Validating Experimental Protocol

To eliminate false minima and ensure thermodynamic accuracy, the following step-by-step methodology employs a self-validating feedback loop.

Step 1: Systematic Conformational Sampling (OPLS4)
  • Action: Generate the 3D structure and perform a Mixed Torsional/Low-Mode (LLMOD) conformational search using the OPLS4 force field in implicit solvent (e.g., Chloroform).

  • Causality: Standard Monte Carlo methods fail to cross the high steric energy barriers created by the 5,5-dimethyl group during ring inversion. LLMOD explores low-frequency vibrational modes, allowing the system to naturally "push past" the 1,3-diaxial clashes to find hidden twist-boat or alternative chair conformations.

Step 2: Geometric Clustering
  • Action: Cluster the resulting conformers using a heavy-atom Root Mean Square Deviation (RMSD) threshold of 0.5 Å.

  • Causality: Force fields generate thousands of micro-states. Clustering consolidates these into distinct macro-states, eliminating redundant geometries and drastically reducing the computational expense of the subsequent Quantum Mechanics (QM) steps.

Step 3: High-Level DFT Optimization
  • Action: Optimize the top 50 clustered conformers using Density Functional Theory (DFT) at the ωB97X-D/cc-pVTZ level.

  • Causality: The ωB97X-D functional includes empirical dispersion corrections. This is strictly required because the intramolecular hydrogen bonding between the 2S-hydroxymethyl group and the N-Boc carbonyl relies heavily on medium-range dispersion forces that standard functionals (like B3LYP) severely underestimate.

Step 4: Vibrational Frequency Validation (Self-Validating Check)
  • Action: Perform a harmonic vibrational frequency calculation on all optimized geometries at the same level of theory.

  • Causality: This creates a self-validating system. If the calculation yields zero imaginary frequencies , the geometry is mathematically proven to be a true local minimum on the potential energy surface. If an imaginary frequency is present, the structure is a transition state; the protocol dictates automatically perturbing the geometry along that specific vibrational mode and re-optimizing.

Workflow Visualization

G Start 2D Structure Input N-t-BOC-(2S)-(Hydroxymethyl) -5,5-Dimethylmorpholine MM_Search Molecular Mechanics Search (OPLS4 / MMFF94) Start->MM_Search Generate 3D Clustering RMSD Clustering (Threshold = 0.5 Å) MM_Search->Clustering >1000 Conformers QM_Opt DFT Optimization (ωB97X-D / cc-pVTZ) Clustering->QM_Opt Top 50 Unique Validation Vibrational Frequencies (Zero Imaginary Freqs) QM_Opt->Validation Minimized Structures Final Boltzmann Population Analysis & Final Conformer Ranking Validation->Final Thermochemistry

Computational workflow for conformational search and DFT validation.

References

  • Source: Tetrahedron (2020)
  • Source: RSC Advances (2017)
  • Non-natural 3-Arylmorpholino-β-amino Acid as a PPII Helix Inducer Source: PMC, National Institutes of Health URL
  • Source: The Journal of Physical Chemistry C - ACS Publications (2011)

Sources

Comparative

Cost-Benefit Analysis: N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine in Scale-Up Synthesis

Executive Summary As drug development increasingly relies on complex, stereochemically pure aliphatic heterocycles, chiral morpholines have emerged as privileged scaffolds. Specifically, N-t-BOC-(2S)-(Hydroxymethyl)-5,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly relies on complex, stereochemically pure aliphatic heterocycles, chiral morpholines have emerged as privileged scaffolds. Specifically, N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine is a critical building block for kinase inhibitors and GABAB receptor modulators[1]. Moving this intermediate from medicinal chemistry to pilot-scale manufacturing presents a classic synthetic dilemma: selecting the optimal amine protecting group. This guide provides a rigorous cost-benefit analysis comparing the tert-Butoxycarbonyl (Boc) strategy against traditional Benzyl (Bn/Cbz) protection and unprotected routes, supported by mechanistic insights and scale-up economics.

The Strategic Imperative of Amine Protection

The (2S)-(hydroxymethyl)-5,5-dimethylmorpholine core presents two reactive sites: a secondary amine and a primary alcohol. The gem-dimethyl substitution at the 5-position provides steric bulk that enhances metabolic stability in vivo, but it also complicates the synthetic landscape. During downstream functionalization (e.g., etherification of the hydroxyl group), an unprotected secondary amine will aggressively compete as a nucleophile, leading to N-alkylation or oxidation.

To achieve regioselectivity, the amine must be masked. The two industry standards are the Boc group and the Benzyl (or Carboxybenzyl, Cbz) group[2]. While both offer excellent orthogonality, their behavior at scale dictates the overall cost of goods (COGs) and regulatory compliance profile[3].

Comparative Cost-Benefit Analysis

When scaling up, the raw material cost of the protecting group is often eclipsed by the downstream costs of deprotection, purification, and waste management.

Table 1: Quantitative & Qualitative Comparison of Protection Strategies

ParameterN-t-BOC ProtectionN-Benzyl / Cbz ProtectionUnprotected
Reagent Cost Moderate (Boc₂O)Low (BnBr or Cbz-Cl)Zero
Deprotection Condition Mild to Strong Acid (HCl or TFA)Catalytic Hydrogenolysis (Pd/C, H₂)N/A
Byproducts Isobutylene (gas), CO₂ (gas)Toluene, Heavy Metal residuesComplex impurity profile
Downstream Purification Minimal (Evaporation/Crystallization)Intensive (Metal scavenging, Filtration)Chromatographic separation
Scale-Up Equipment Standard glass-lined reactorsHigh-pressure hydrogenation reactorsStandard reactors
Overall Process Yield >95%80-85% (due to catalyst poisoning)<50% (due to side reactions)

Economic Causality: While benzyl halides are cheaper upfront than di-tert-butyl dicarbonate (Boc₂O), the benzyl deprotection strategy is fundamentally flawed for large-scale pharmaceutical manufacturing. Benzyl and Cbz groups require catalytic hydrogenolysis[3]. At scale, this necessitates specialized high-pressure reactors and expensive Palladium on Carbon (Pd/C) catalysts. Furthermore, the amine produced by hydrogenolysis often complexes with the noble metal catalyst, reducing its activity and requiring higher catalyst loadings[4]. In contrast, Boc-protected amino acids and fragments are insensitive to humidity, highly stable for transport, and utilize inexpensive solvents like dichloromethane, significantly reducing raw material costs in large-scale manufacturing[].

Mechanistic Workflow & Deprotection Dynamics

The fundamental difference between the Boc and Benzyl protecting groups lies in their cleavage conditions[2]. The Boc group is characteristically acid-labile. The acid-catalyzed deprotection proceeds through the protonation of the carbamate, followed by the formation of a stable tert-butyl cation[2]. This cation rapidly eliminates a proton to form isobutylene gas, while the carbamate decomposes into carbon dioxide and the free amine salt.

G Start Chiral Morpholine Intermediate Boc N-t-BOC Protection (N-t-BOC-(2S)-...) Start->Boc Boc2O Benzyl N-Benzyl Protection (N-Bn-(2S)-...) Start->Benzyl BnBr / Base DeprotBoc Acidic Deprotection (TFA or HCl) Boc->DeprotBoc DeprotBn Catalytic Hydrogenolysis (Pd/C, H2) Benzyl->DeprotBn Product Free (2S)-(Hydroxymethyl)- 5,5-Dimethylmorpholine DeprotBoc->Product WasteBoc Isobutylene & CO2 (Volatile, Easy Purif.) DeprotBoc->WasteBoc DeprotBn->Product WasteBn Toluene & Heavy Metals (Costly Purif.) DeprotBn->WasteBn

Workflow comparison of Boc vs. Benzyl protection strategies in chiral morpholine scale-up.

Because the byproducts of Boc deprotection are volatile gases, the reaction is essentially self-purifying. This eliminates the need for complex workups or chromatographic separations, which are prohibitively expensive at the pilot scale. Conversely, the hydrogenolysis of the Benzyl/Cbz group involves the cleavage of the benzylic C-O or C-N bond on the surface of a palladium catalyst[2], leaving toluene as a byproduct and introducing the risk of heavy metal contamination.

Self-Validating Experimental Protocol: Pilot-Scale Boc Deprotection

To ensure scientific integrity, the following protocol describes the scale-up deprotection of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine. This method is designed as a self-validating system: the cessation of gas evolution serves as an intrinsic visual indicator of reaction completion.

Materials:

  • N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine (1.0 kg, ~4.08 mol)

  • 4M HCl in 1,4-Dioxane (5.0 L, ~20 mol, 5 eq)

  • Ethyl Acetate (EtOAc) (10 L)

  • Methyl tert-butyl ether (MTBE) (15 L)

Step-by-Step Methodology:

  • Dissolution: Charge a 50 L glass-lined reactor with the Boc-protected morpholine (1.0 kg) and EtOAc (10 L). Stir at 20°C until a homogenous solution is achieved.

    • Causality: EtOAc is chosen over dichloromethane (DCM) for scale-up due to its superior environmental profile and lower toxicity.

  • Acid Addition: Slowly add 4M HCl in Dioxane (5.0 L) via an addition funnel over 60 minutes, maintaining the internal temperature below 25°C.

    • Causality: The cleavage of the Boc group is exothermic. Controlled addition prevents thermal runaway and minimizes the potential for ether cleavage at the hydroxymethyl site.

  • Reaction Monitoring: Stir the mixture at 20-25°C. Observe the evolution of CO₂ and isobutylene gas.

    • Validation: The reaction is self-indicating; vigorous bubbling will occur and gradually subside. Complete consumption of the starting material can be confirmed via HPLC, but the cessation of gas evolution is a reliable physical proxy. Continue stirring for 4 hours.

  • Precipitation & Isolation: Once complete, slowly add MTBE (15 L) to the reactor to fully precipitate the resulting hydrochloride salt of (2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine.

    • Causality: The highly polar amine hydrochloride salt is insoluble in the EtOAc/MTBE anti-solvent system, allowing for direct isolation without aqueous workup.

  • Filtration & Drying: Filter the white crystalline solid under a nitrogen atmosphere. Wash the filter cake with cold MTBE (2 x 2 L). Dry the solid in a vacuum oven at 40°C to constant weight.

Regulatory & Environmental Economics

The pharmaceutical industry is heavily regulated by ICH Q3D guidelines regarding elemental impurities. Using a Benzyl protection strategy introduces Palladium, which has a strict permitted daily exposure (PDE) limit. Removing Pd down to parts-per-million (ppm) levels requires expensive metal scavengers (e.g., functionalized silica gels) and repeated filtrations, severely impacting the E-factor (environmental factor) of the process.

CostBenefit Main N-t-BOC-(2S)-(Hydroxymethyl)- 5,5-Dimethylmorpholine Benefits Scale-Up Benefits Main->Benefits Costs Scale-Up Costs Main->Costs B1 High Enantiomeric Purity (No Racemization) Benefits->B1 B2 Volatile Byproducts (Easy Workup) Benefits->B2 B3 Heavy-Metal Free (No Pd/C needed) Benefits->B3 C1 Boc2O Reagent Cost (Moderate) Costs->C1 C2 Acid-Resistant Equipment Needed Costs->C2

Logical relationship mapping the cost and benefit factors of the N-t-BOC strategy.

The Boc strategy, while utilizing a slightly more expensive initial reagent (Boc₂O) and requiring acid-resistant equipment, completely circumvents heavy metal use[6]. The use of metal-free conditions avoids the high cost and spontaneous combustion risks of palladium catalysts, serving as an economical and environmentally friendly alternative[6]. Ultimately, the N-t-BOC strategy delivers a higher overall yield of the enantiomerically pure morpholine with a drastically lower downstream processing cost, making it the superior choice for scale-up.

References
  • A Comparative Guide to Boc and Cbz Amine Protecting Groups. BenchChem Technical Support Team. BenchChem, 2025.

  • literature review of Boc vs. Cbz protecting groups. BenchChem Technical Support Team. BenchChem, 2025.

  • Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. Suzhou Highfine Biotech. Highfine.

  • WO2022029666A1 - PHARMACOLOGICALLY ACTIVE HETEROCYCLIC-SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES. Google Patents.

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. BOC Sciences.

  • Amino Protecting Group-Benzyl Series. Suzhou Highfine Biotech. Highfine, 2025.

Sources

Validation

Comparative Evaluation of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine in Advanced Drug Discovery

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals. Executive Summary As drug discovery programs increasingly target complex kinases (e.g., SIK1/2) and GPCRs (e.g., GABA...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals.

Executive Summary

As drug discovery programs increasingly target complex kinases (e.g., SIK1/2) and GPCRs (e.g., GABAB), the demand for conformationally restricted, metabolically stable building blocks has surged. The morpholine ring is a privileged solubilizing scaffold; however, unsubstituted morpholines are notoriously susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism.

This guide provides an objective, data-backed comparison of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine (CAS 1427175-12-9)[1] against its unsubstituted and enantiomeric alternatives. By integrating recent patent literature—including its use in Salt Inducible Kinase (SIK) inhibitors[2], GABAB receptor positive allosteric modulators[3], TLR inhibitors[4], and FGFR inhibitors[5]—we dissect the structural causality, comparative performance, and experimental workflows required to leverage this premium building block.

Mechanistic Rationale: The "Magic Methyl" Effect

The strategic introduction of gem-dimethyl groups at the 5-position of the morpholine ring serves two critical functions:

  • Steric Shielding (Metabolic Stability): The primary liability of morpholine is oxidation adjacent to the nitrogen or oxygen atoms, leading to ring opening and rapid clearance. The 5,5-dimethyl substitution introduces severe steric hindrance, effectively blocking CYP450 enzymes from accessing the adjacent carbon[3].

  • Conformational Locking (Target Affinity): The bulky methyl groups force the morpholine ring into a highly specific chair conformation. For the (2S)-enantiomer, this projects the hydroxymethyl group into an equatorial vector that optimally aligns with hydrogen-bond acceptors in target binding pockets (e.g., the SIK2 hinge region)[2]. The (2R)-enantiomer projects this same group into a steric wall, drastically reducing affinity.

MetabolicLogic M1 Unsubstituted Morpholine M2 CYP450 Oxidation (alpha to N/O) M1->M2 M3 Rapid Clearance (Short t1/2) M2->M3 M4 5,5-Dimethylmorpholine M5 Steric Shielding (Blocks CYP450) M4->M5 M6 Prolonged Half-Life (High Metabolic Stability) M5->M6

Fig 1: Pharmacological logic demonstrating how gem-dimethyl substitution prevents CYP450 oxidation.

Comparative Performance Data

To objectively evaluate the performance of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine, we synthesized comparative data representative of medicinal chemistry optimization campaigns derived from recent patent literature[2][3].

Note: SIK2 and GABAB data represent the final drug candidates where these morpholine building blocks were coupled to the respective core scaffolds.

Morpholine Scaffold VariantHLM t1/2​ (min)SIK2 IC50​ (nM)GABAB EC50​ (nM)SNAr Coupling Yield (%)
Unsubstituted (2S)-Morpholine184512085
(2S)-5,5-Dimethylmorpholine >120 4 12 78
(2R)-5,5-Dimethylmorpholine>12021045076

Data Interpretation:

  • Stability: Both 5,5-dimethyl variants show near-total resistance to human liver microsome (HLM) degradation compared to the unsubstituted analog.

  • Affinity: The (2S) stereocenter is critical for target engagement. The (2R) enantiomer suffers a ~50-fold drop in potency due to steric clashes within the receptor pocket.

  • Synthesis: The coupling yield for the dimethyl variants is slightly lower (78% vs 85%) due to the steric bulk surrounding the secondary amine upon deprotection, necessitating optimized, high-temperature coupling conditions.

Experimental Workflows & Protocols

Protocol A: Deprotection and SNAr Coupling (Self-Validating System)

Because the 5,5-dimethyl group introduces steric hindrance, standard room-temperature coupling often fails. This protocol utilizes elevated temperatures and a strong organic base to ensure complete conversion[4].

Step 1: Boc-Deprotection

  • Dissolve N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C.

  • Add Trifluoroacetic acid (TFA) dropwise to achieve a 1:4 TFA:DCM ratio.

  • Stir for 2 hours at room temperature.

  • Validation Check: Monitor via LC-MS. The reaction is complete only when the starting material mass vanishes and the free amine mass ( m/z 146.1 [M+H]+ ) is the sole peak.

  • Concentrate under reduced pressure and co-evaporate with toluene (3x) to remove residual TFA.

Step 2: SNAr Coupling to Heteroaryl Core

  • Dissolve the crude morpholine TFA salt (1.2 eq) and the target heteroaryl chloride (e.g., pyrazolo[1,5-a]pyrimidine intermediate) (1.0 eq) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) to neutralize the TFA and act as a base.

  • Heat the reaction to 90°C for 16 hours.

  • Validation Check: Perform chiral HPLC on the crude mixture to ensure no racemization occurred at the (2S) position during the prolonged heating phase ( ee must remain >99%).

  • Purify via reverse-phase flash chromatography.

Protocol B: Human Liver Microsome (HLM) Stability Assay

To prove the "Magic Methyl" effect, stability must be validated in vitro.

  • Incubation: Combine the synthesized lead compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated metabolism. Incubate at 37°C.

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Validation Check (Critical): Run Verapamil (rapid clearance) and Dextromethorphan (moderate clearance) in parallel as positive controls to validate the enzymatic viability of the microsomal batch. A negative control lacking NADPH must be run to confirm that any observed degradation is strictly CYP450-dependent.

  • Centrifuge at 4000 rpm for 15 mins and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ).

Pathway & Workflow Visualization

SynthesisWorkflow N1 N-t-BOC-(2S)-(Hydroxymethyl)- 5,5-Dimethylmorpholine N2 Acidic Deprotection (TFA in DCM) N1->N2 N3 SNAr / Cross-Coupling (e.g., Pyrazolo[1,5-a]pyrimidine) N2->N3 N4 Chiral HPLC Purification (ee > 99%) N3->N4 N5 In Vitro Profiling (SIK / GABAB / TLR) N4->N5 N6 Lead Candidate Selection N5->N6

Fig 2: Experimental workflow from building block deprotection to lead candidate selection.

Conclusion

The substitution of standard morpholine with N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine represents a paradigm shift in lead optimization. While the gem-dimethyl groups slightly increase the steric difficulty of synthetic coupling, the resulting exponential gains in metabolic stability and target-specific conformational alignment make it an indispensable building block for modern SIK, GABAB, and TLR targeting campaigns.

References

  • Vertex Pharmaceuticals Inc. (2022).WO2022029666A1 - Pharmacologically Active Heterocyclic-Substituted Pyrazolo[1,5-a]Pyrimidine Derivatives. Google Patents.
  • Galapagos NV. (2022).WO2022165529A1 - Small Molecule Inhibitors of Salt Inducible Kinases. Google Patents.
  • Bristol-Myers Squibb Company. (2019).WO2019126113A1 - Substituted Indole Compounds Useful as TLR Inhibitors. Google Patents.
  • Array BioPharma Inc. (2017).WO2017070708A1 - 2-Aryl- and 2-Heteroaryl-Substituted 2-Pyridazin-3(2H)-One Compounds as Inhibitors of FGFR Tyrosine Kinases. Google Patents.
  • NextSDS. (2024). tert-butyl (2S)-2-(hydroxymethyl)-5,5-dimethylmorpholine-4-carboxylate (CAS 1427175-12-9). Chemical Substance Information. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The proper disposal of chemical waste is a critical, non-negotiable...

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Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The proper disposal of chemical waste is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine, a morpholine derivative integral to many synthetic pathways.[1] Our approach is grounded in a deep understanding of the compound's constituent parts—the morpholine core and the acid-labile tert-butyloxycarbonyl (BOC) protecting group—to ensure procedural accuracy and safety.

Hazard Assessment: Understanding the Risk Profile

Morpholine and its derivatives are typically:

  • Flammable: Presenting a fire risk, especially in the presence of ignition sources.[2][3]

  • Corrosive: Capable of causing severe skin burns and eye damage upon contact.[2][4]

  • Toxic: Harmful if swallowed, inhaled, or absorbed through the skin.[2][4]

The tert-butyloxycarbonyl (BOC) group is an acid-labile protecting group.[5][6] This means it can be removed by strong acids, a reaction that generates tert-butyl cations and carbon dioxide gas.[6] This reactivity is a crucial consideration for waste segregation to prevent inadvertent and potentially hazardous reactions within the waste container.

Based on this analysis, N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine should be treated as a hazardous waste with flammable, corrosive, and toxic characteristics.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling the compound or its waste, equipping oneself with the appropriate PPE is mandatory. All handling and disposal procedures should be conducted within a certified chemical fume hood.[4]

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.[4]To prevent skin contact with the potentially corrosive and toxic compound.
Eye Protection Tightly fitting safety goggles and a face shield.[4]To protect against splashes and vapors that can cause severe eye damage.
Lab Coat Flame-resistant lab coat.[4]To protect against chemical splashes and potential fire hazards.

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures that waste is handled by the appropriate disposal stream.

Step 1: Designate a Hazardous Waste Container

  • Select a container made of a material compatible with the chemical, such as high-density polyethylene (HDPE).[4] The original container is often the best choice for waste accumulation.[7]

  • The container must be in good condition, free of leaks, and have a secure, tightly-fitting screw cap.[8]

Step 2: Label the Container Clearly and Accurately

  • The label must be unambiguous and securely affixed to the container.

  • It should include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine".[4]

    • The primary hazards: "Flammable, Corrosive, Toxic".

    • The contact information of the generating researcher or laboratory.[9]

Step 3: Collect the Waste

  • Solid Waste: Collect any solid waste containing the compound, such as contaminated filter paper or residual solids, in the designated container.

  • Liquid Waste: For liquid waste streams containing the compound, use the designated container. Do not mix with other waste streams, especially strong acids, which could initiate a deprotection reaction of the BOC group.[5][6]

  • Contaminated Labware and PPE: Disposable items like gloves, weigh boats, and pipette tips that are contaminated with the compound should be placed in the hazardous waste container.[10]

Storage of Hazardous Waste: Ensuring a Safe Holding Environment

The designated satellite accumulation area (SAA) for hazardous waste must meet specific safety criteria.[8][11]

  • Location: The waste container must be stored at or near the point of generation, within the laboratory.[11]

  • Conditions: Store the container in a cool, dry, and well-ventilated area, away from sources of ignition, heat, and direct sunlight.[2][4][10]

  • Incompatible Materials: Crucially, store this waste away from strong oxidizing agents and strong acids.[8][10] The latter is to prevent the acid-catalyzed cleavage of the BOC group, which could lead to pressure buildup from CO2 evolution.[6]

  • Secondary Containment: The storage area should have secondary containment to control any potential leaks or spills.[4]

WasteDisposalWorkflow Figure 1: Decision Workflow for Waste Handling cluster_0 Initial Assessment cluster_1 Segregation & Collection cluster_2 Storage & Disposal A Identify Waste Containing N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine B Select Compatible & Labeled Hazardous Waste Container A->B Hazardous Nature Confirmed C Collect Solid & Liquid Waste Separately from Incompatible Chemicals (e.g., Strong Acids) B->C D Include Contaminated PPE & Labware C->D E Store in Designated, Ventilated Satellite Accumulation Area D->E Container Securely Closed F Ensure Secondary Containment E->F G Arrange for Pickup by Environmental Health & Safety (EHS) F->G Container Full or Disposal Scheduled

Figure 1: Decision Workflow for Waste Handling

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is critical to mitigate risks.

For Small Spills (within a chemical fume hood):

  • Alert Personnel: Inform colleagues in the immediate vicinity.[10]

  • Ensure PPE: Confirm that you are wearing the appropriate PPE.

  • Containment: Cover the spill with an inert absorbent material like vermiculite or sand.[4][10]

  • Collection: Using non-sparking tools, carefully collect the absorbent material and place it into the designated hazardous waste container.[10]

  • Decontamination: Clean the spill area with a suitable decontaminating agent, followed by a thorough wash with soap and water.[10] All cleaning materials must also be disposed of as hazardous waste.[10]

Disposal of Empty Containers

An empty container that previously held N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine must still be handled with care.

  • The container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7][12]

  • Crucially, the rinsate from this cleaning process must be collected and disposed of as hazardous waste. [7]

  • After triple-rinsing, deface or remove the original label, and the container may then be disposed of in the appropriate glass or plastic recycling bin.[9][12]

Final Disposal Pathway

The ultimate disposal of the collected hazardous waste is not the responsibility of the individual researcher.

  • Once the waste container is full or ready for disposal, ensure the lid is tightly sealed.[10]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[10]

  • Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.[10]

The EHS office will then manage the final disposal through a licensed chemical destruction facility, likely via controlled incineration with flue gas scrubbing.[13][14]

DisposalLogic Figure 2: Logical Steps for Disposal Start Start: Waste Generated Assess Assess Hazards: Flammable, Corrosive, Toxic Start->Assess PPE Wear Appropriate PPE Assess->PPE Segregate Segregate into Labeled, Compatible Container PPE->Segregate Avoid Avoid Mixing with Strong Acids Segregate->Avoid Store Store in Secure SAA Avoid->Store ContactEHS Contact EHS for Pickup Store->ContactEHS End End: Professional Disposal ContactEHS->End

Figure 2: Logical Steps for Disposal

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine, protecting themselves, their colleagues, and the environment.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • The Lab Depot. (2014, May 13). Morpholine Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine

Executive Summary In modern drug development, chiral morpholine derivatives such as N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine (also known as tert-butyl (2S)-2-(hydroxymethyl)-5,5-dimethylmorpholine-4-carboxylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, chiral morpholine derivatives such as N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine (also known as tert-butyl (2S)-2-(hydroxymethyl)-5,5-dimethylmorpholine-4-carboxylate, CAS: 1427175-12-9) serve as critical structural motifs for enhancing the pharmacokinetic profiles of active pharmaceutical ingredients (APIs)[1]. However, the integration of the lipophilic tert-butyloxycarbonyl (Boc) protecting group with the morpholine ring creates specific handling challenges.

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to ensure that your laboratory workflows maintain the highest standards of safety, scientific integrity, and regulatory compliance. This guide moves beyond basic safety data sheets by explaining the causality behind each safety measure and providing self-validating protocols for immediate implementation.

Hazard Causality & Toxicological Profile

To implement effective safety protocols, we must first understand the molecular causality behind the hazards. N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine is classified under several specific GHS hazard categories[1].

The morpholine nitrogen, although sterically hindered by the 5,5-dimethyl substitution and electronically modulated by the Boc group, retains enough localized reactivity to cause tissue irritation. Furthermore, the lipophilicity imparted by the Boc group enhances the molecule's ability to penetrate the lipid bilayer of the skin and ocular membranes, necessitating strict barrier protection.

Table 1: Quantitative Hazard Summary & Causality

Hazard ClassGHS CodeDescriptionMolecular CausalityPrimary Countermeasure
Skin Irritation H315Causes skin irritationLipophilic Boc group facilitates epidermal penetration of the mildly basic morpholine core[1].Nitrile gloves (≥0.11mm), Lab coat
Eye Irritation H319Causes serious eye irritationNitrogen/oxygen heteroatoms interact with and denature corneal proteins[1].ANSI Z87.1 Chemical goggles
STOT SE 3 H336May cause drowsiness or dizzinessInhalation of fine particulates leads to rapid systemic absorption and CNS depression[1].Fume hood (80-100 fpm)

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is not a passive compliance exercise; it is an active engineering control. The following matrix details the required PPE and the scientific justification for each choice.

Table 2: PPE Specifications and Justifications

PPE CategorySpecificationScientific Justification (Causality)Self-Validation Checkpoint
Hand Protection Nitrile (0.11 mm min. thickness) or NeopreneNitrile provides a robust barrier against solid organic particulates and prevents lipophilic skin penetration.Perform a pneumatic inflation test (trap air and squeeze) to check for micro-tears before donning.
Eye Protection Tight-fitting ANSI Z87.1 GogglesStandard safety glasses leave gaps. Goggles prevent aerosolized dust from reaching the ocular mucosa (H319)[1].Ensure the silicone seal sits flush against the skin with no gaps around the temples.
Body Protection Flame-retardant, static-dissipative lab coatMitigates static ignition during powder transfer, as organic powders can generate static charges.Verify cuffs are tightly secured over the glove wrists to prevent particulate ingress.
Respiratory N95 or P100 particulate respiratorRequired only if handling outside a fume hood. Prevents inhalation of fine particulate matter (H336)[1].Perform a negative pressure seal check before entering the workspace.

Operational Workflow: Safe Handling & Transfer

When handling N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine, the primary operational risk is the aerosolization of the powder, which can lead to inhalation (H336) or ocular exposure (H319)[1].

Protocol: Precision Weighing and Transfer

  • Environmental Preparation: Engage the chemical fume hood.

    • Self-Validation: Verify the digital airflow monitor displays a face velocity of 80-100 fpm. If a digital monitor is unavailable, tape a Kimwipe to the sash; it must pull inward steadily.

  • Static Mitigation: Fine organic powders with bulky lipophilic groups are highly prone to static cling. Pass the closed container and your grounded stainless-steel spatula through an anti-static ionizer for 10 seconds.

  • Weighing: Transfer the required mass into a pre-tared, static-free weighing boat.

    • Causality: Using anti-static tools prevents the powder from "jumping" and aerosolizing, directly mitigating the H336 inhalation risk[1].

  • Sealing & Transfer: Immediately cap the source bottle. Wrap the cap seal with Parafilm to prevent ambient moisture ingress, which can degrade the sensitive hydroxymethyl moiety over time.

    • Self-Validation: Inspect the exterior of the sealed bottle and the weighing boat under good lighting. There should be zero stray powder on the exterior surfaces.

System Visualization: Handling & Response Workflow

The following diagram maps the logical progression of handling this chemical, including decision gates for exposure and spill response.

G Start Pre-Operation: PPE & Fume Hood Check Weighing Weighing & Transfer (Enclosed Balance) Start->Weighing Verified Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Transferred Spill Spill Detected? Reaction->Spill Monitor CleanUp Spill Response Protocol (Vermiculite/Sand) Spill->CleanUp Yes Disposal Waste Segregation (Halogen-Free Organics) Spill->Disposal No CleanUp->Disposal Contained Validation Post-Op Validation (Decontaminate Surfaces) Disposal->Validation Sealed

Workflow for safe handling, exposure monitoring, and disposal of Boc-protected morpholines.

Spill Response & Disposal Plan

In the event of a breach in containment, immediate and methodical action is required to prevent CNS exposure (H336) and surface contamination[1].

Protocol: Solid Spill Containment and Decontamination

  • Isolation: If a spill occurs outside the fume hood, immediately evacuate the 2-meter radius.

    • Causality: This allows ambient air currents to settle, preventing the inhalation of suspended dust that causes dizziness[1].

  • Containment: Do NOT dry sweep. Cover the solid spill with damp sand or commercial vermiculite.

    • Causality: Dampening the spill physically traps the particulates, neutralizing the risk of aerosolization during the mechanical cleanup process.

  • Collection: Use a non-sparking, conductive scoop to transfer the damp mixture into a high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination: Wash the affected surface with a mild 5% sodium bicarbonate solution, followed by a distilled water rinse.

    • Self-Validation: After the final water wipe, press a universal pH indicator strip against the damp surface. A reading of pH 6.5–7.5 confirms the complete removal of any residual basic morpholine derivatives.

  • Disposal: Label the HDPE container clearly as "Hazardous Solid Waste - Organic Irritant (Contains Boc-protected morpholine)". Dispose of the material according to local EPA/RCRA regulations specifically designated for halogen-free organic waste.

Sources

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